Product packaging for Methyl 2-amino-5-bromoisonicotinate(Cat. No.:CAS No. 882499-87-8)

Methyl 2-amino-5-bromoisonicotinate

Cat. No.: B1328700
CAS No.: 882499-87-8
M. Wt: 231.05 g/mol
InChI Key: FJPDYKLTAURVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-amino-5-bromoisonicotinate is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B1328700 Methyl 2-amino-5-bromoisonicotinate CAS No. 882499-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPDYKLTAURVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649576
Record name Methyl 2-amino-5-bromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882499-87-8
Record name Methyl 2-amino-5-bromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-5-bromoisonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"physicochemical properties of Methyl 2-amino-5-bromoisonicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-amino-5-bromoisonicotinate

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various bioactive molecules.[1] As a derivative of isonicotinic acid, its structure, featuring both an amino group and a bromine atom, imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research.[1] This compound is particularly significant in the development of novel therapeutic agents, including those for anti-tuberculosis and anti-cancer therapies, due to its effective interaction with biological targets.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and logical workflows relevant to its application in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name methyl 2-amino-5-bromopyridine-4-carboxylate[2]
Synonyms Methyl 2-amino-5-bromo-4-pyridinecarboxylate, 2-Amino-5-bromopyridine-4-carboxylic acid methyl ester[1][2][3]
CAS Number 882499-87-8[1][2][3]
Molecular Formula C₇H₇BrN₂O₂[1][2][3]
Molecular Weight 231.05 g/mol [2][3]
Appearance Off-white to pale yellow crystalline powder[1][3]
Melting Point 135-142 °C; 180–185 °C (decomposes)[1][3]
Solubility Soluble in DMSO and DMF; sparingly soluble in water[3]
Density (Predicted) 1.65 ± 0.1 g/cm³[3]
Polar Surface Area (PSA) 65.2 Ų[2]
Purity (by HPLC) ≥98% - ≥99%[1][3]

Spectroscopic and Chromatographic Data

Spectroscopic data is critical for the structural elucidation and confirmation of this compound. While specific experimental spectra for this compound are not detailed in the provided search results, this section outlines the expected spectral characteristics based on its structure and provides a general protocol for their acquisition.

Technique Expected Characteristics
¹H NMR Expected signals would include a singlet for the methyl ester protons (-OCH₃), distinct aromatic protons on the pyridine ring, and a broad singlet for the amine (-NH₂) protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern on the isonicotinate core.
¹³C NMR The spectrum should show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group (typically downfield), carbons of the pyridine ring (with shifts influenced by the amino and bromo substituents), and the methyl carbon of the ester group.
FT-IR (cm⁻¹) Key vibrational bands would be expected for N-H stretching of the primary amine, C=O stretching of the ester group, C-N stretching, and C-H stretching of the aromatic ring and methyl group. The presence of the bromine atom would influence the fingerprint region.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester functionality.
High-Performance Liquid Chromatography (HPLC) Purity is typically assessed using HPLC, with results often indicating a purity of ≥98% or ≥99%.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the consistent synthesis, purification, and analysis of this compound.

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not provided in the search results, a general procedure can be inferred from standard organic chemistry practices for similar compounds.

Objective: To synthesize and purify this compound.

General Procedure:

  • Esterification: The synthesis typically starts from the corresponding carboxylic acid, 2-amino-5-bromoisonicotinic acid. The carboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) under reflux conditions.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield a pale yellow crystalline powder.[1]

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis cluster_structure Structural Elucidation synthesis Synthesis of Crude Product purification Purification (Recrystallization / Chromatography) synthesis->purification mp Melting Point Determination purification->mp hplc Purity Analysis (HPLC) purification->hplc solubility Solubility Test purification->solubility nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Workflow for Physicochemical Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation. The following is a standard protocol.

Materials:

  • This compound (10-20 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tube

  • Internal standard (e.g., Tetramethylsilane - TMS)

Protocol:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.[4] Transfer the solution to a clean, dry NMR tube.[4]

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).[4] Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate parameters, including spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.[4] A relaxation delay of 2-5 seconds is recommended.[4]

  • Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID), phase the spectrum, and perform baseline correction.[4] Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is mixed and ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C=O, C=C, C-N).

Applications in Drug Discovery

This compound is a versatile building block primarily utilized in pharmaceutical development.[1] Its structure allows for further chemical modifications, such as Suzuki coupling reactions, making it an excellent starting point for creating more complex molecules.[3] This reactivity is harnessed to synthesize novel compounds with potential therapeutic applications.[1]

The diagram below illustrates the role of this compound as a key intermediate in the drug discovery pipeline.

G cluster_targets Therapeutic Targets start This compound (Building Block) synthesis Organic Synthesis (e.g., Suzuki Coupling) start->synthesis library Library of Novel Bioactive Molecules synthesis->library screening Biological Screening (e.g., Enzyme Inhibition, Receptor Binding) library->screening cancer Anti-Cancer Agents screening->cancer tb Anti-Tuberculosis Agents screening->tb

Application Pathway in Drug Discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause an allergic skin reaction.[2] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. Store the compound in a cool, dry place away from light to ensure its stability.[3] It is classified as non-hazardous for transportation.[3]

Conclusion

This compound is a chemical intermediate with significant value in pharmaceutical and chemical research. Its well-defined physicochemical properties, including its solid crystalline form, moderate melting point, and specific solubility profile, make it suitable for various synthetic applications. The presence of multiple reactive sites on its pyridine core allows for diverse chemical transformations, solidifying its role as a key building block in the creation of novel compounds for drug discovery, particularly in the fields of oncology and infectious diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for the consistent characterization and utilization of this important compound.

References

An In-depth Technical Guide to Methyl 2-amino-5-bromoisonicotinate (CAS: 882499-87-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-bromoisonicotinate, a halogenated pyridine derivative, is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromine atom and an amino group on the pyridine ring, make it a versatile precursor for the synthesis of a wide array of complex molecules with significant biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications in drug discovery, particularly in the development of novel therapeutics. The document also includes key analytical data and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug development.

Introduction

This compound (CAS Number: 882499-87-8) is a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its structure, featuring a pyridine core with amino, bromo, and methyl ester functionalities, offers multiple reaction sites for chemical modification. The presence of the bromine atom is particularly advantageous, enabling facile carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions.[2] This reactivity has positioned this compound as a valuable starting material for the synthesis of compounds targeting a range of diseases, including cancer, tuberculosis, and neurological disorders.[1][3] This guide aims to provide researchers and drug development professionals with a detailed technical resource on this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 882499-87-8[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [2]
Appearance Light yellow to yellow solid/crystalline powder[1][4]
Melting Point 135-142 °C[1]
Purity (NMR) ≥98.0%[4]
Solubility Soluble in DMSO and DMF[2]
IUPAC Name methyl 2-amino-5-bromopyridine-4-carboxylate[3]
Synonyms Methyl 2-amino-5-bromo-4-pyridinecarboxylate, 2-Amino-5-bromoisonicotinic acid methyl ester[1][2]

Synthesis

The synthesis of this compound is typically achieved through the bromination of its precursor, Methyl 2-aminoisonicotinate. The following protocol is a representative example of this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 2-aminoisonicotinate

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Ice/methanol bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve Methyl 2-aminoisonicotinate in DMF in a round-bottom flask.

  • Cool the solution to -18 °C using an ice/methanol bath.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.

  • Maintain the reaction temperature at -18 °C and continue stirring for approximately 1 hour.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water to remove DMF and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be used in the next step without further purification or can be purified by recrystallization or column chromatography if required.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Methyl 2-aminoisonicotinate Methyl 2-aminoisonicotinate Dissolution Dissolution Methyl 2-aminoisonicotinate->Dissolution N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) Bromination Bromination N-Bromosuccinimide (NBS)->Bromination DMF (Solvent) DMF (Solvent) DMF (Solvent)->Dissolution Cooling (-18°C) Cooling (-18°C) Dissolution->Cooling (-18°C) Cooling (-18°C)->Bromination Quenching & Extraction Quenching & Extraction Bromination->Quenching & Extraction Washing Washing Quenching & Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Crude Product Crude Product Concentration->Crude Product Purified Product Purified Product Crude Product->Purified Product Purification (Optional)

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block with broad applications in the synthesis of biologically active molecules.[1][5] Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is highly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a key strategy in the design of novel drug candidates.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate or cesium carbonate)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X This compound (Ar-X) Ar-X->Oxidative_Addition Ar'B(OH)2 Arylboronic Acid (Ar'B(OH)₂) Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

References

Spectroscopic Characterization of Methyl 2-amino-5-bromoisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-amino-5-bromoisonicotinate. Due to the limited availability of public domain experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). To offer a tangible reference, a comparative analysis with the closely related isomer, Methyl 2-amino-5-bromonicotinate, is included where data is available. This guide also furnishes detailed, generalized experimental protocols for acquiring high-quality spectroscopic data for small organic molecules, alongside a logical workflow for spectroscopic analysis.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount, and this is primarily achieved through a combination of spectroscopic techniques. This guide focuses on the three cornerstone methods of spectroscopic analysis: NMR, IR, and MS, to provide a foundational understanding of the expected spectral characteristics of this compound.

Chemical Structure:

  • Compound Name: this compound

  • Molecular Formula: C₇H₇BrN₂O₂

  • Molecular Weight: 231.05 g/mol

  • CAS Number: 882499-87-8

Predicted and Comparative Spectroscopic Data

A thorough search of scientific literature and chemical databases did not yield publicly available experimental NMR, IR, and MS spectra for this compound. Therefore, the following sections provide predicted data based on the compound's structure and comparative data from its isomer, Methyl 2-amino-5-bromonicotinate, where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the amino protons, and the methyl ester protons.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | | H-3 | ~6.7 - 6.9 | Singlet | 1H | | H-6 | ~8.0 - 8.2 | Singlet | 1H | | -NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H | | -OCH₃ | ~3.8 - 4.0 | Singlet | 3H |

2.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | | C=O (ester) | ~165 - 170 | | C-2 | ~158 - 162 | | C-6 | ~148 - 152 | | C-4 | ~140 - 145 | | C-5 | ~105 - 110 | | C-3 | ~108 - 112 | | -OCH₃ | ~52 - 55 |

Comparative Example: Experimental NMR Data for Methyl 2-amino-5-bromonicotinate

The following data for the constitutional isomer, Methyl 2-amino-5-bromonicotinate, is provided for illustrative purposes. Note the differences in expected splitting patterns and chemical shifts due to the different substitution pattern on the pyridine ring.

| Experimental ¹H NMR Data for Methyl 2-amino-5-bromonicotinate (in DMSO-d₆) | | :--- | :--- | :--- | :--- | :--- | | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | | H-6 | 8.24 | Doublet | 2.4 | 1H | | H-4 | 8.21 | Doublet | 2.4 | 1H | | -NH₂ | 6.68 - 6.19 | Broad Singlet | - | 2H | | -OCH₃ | 3.89 | Singlet | - | 3H |

| Experimental ¹³C NMR Data for Methyl 2-amino-5-bromonicotinate (in DMSO-d₆) | | :--- | :--- | | Carbon Assignment | Chemical Shift (δ, ppm) | | C=O (ester) | 166.6 | | C-2 | 158.0 | | C-6 | 154.4 | | C-4 | 142.0 | | C-3 | 107.5 | | C-5 | 106.1 | | -OCH₃ | 52.4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-O, and C-Br bonds.

| Expected Characteristic IR Absorptions for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | | Aromatic C-H | C-H Stretch | 3000 - 3100 | | Methyl (-CH₃) | C-H Stretch | 2850 - 3000 | | Ester (C=O) | C=O Stretch | 1700 - 1730 | | Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 | | Ester (C-O) | C-O Stretch | 1100 - 1300 | | C-Br Bond | C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic isotopic peaks due to the presence of bromine.

| Expected Mass Spectrometry Data for this compound | | :--- | :--- | | Ion | Expected m/z | | [M]⁺ (with ⁷⁹Br) | 230 | | [M]⁺ (with ⁸¹Br) | 232 | | [M-OCH₃]⁺ | 199 / 201 | | [M-COOCH₃]⁺ | 171 / 173 |

The presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will result in a characteristic M and M+2 pattern for all bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

    • Further 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to elucidate detailed structural connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet die and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the instrument's sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to make a stock solution of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of around 1-10 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan beyond the expected molecular weight.

    • Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural confirmation.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between different analytical techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Formula IR Infrared (IR) Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Connectivity & Stereochemistry Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Logical_Relationships cluster_techniques Analytical Techniques cluster_information Derived Information Compound Unknown Compound MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR NMR_1H 1H NMR Compound->NMR_1H NMR_13C 13C NMR Compound->NMR_13C MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups NMR_2D 2D NMR (COSY, HSQC) NMR_1H->NMR_2D ProtonEnv Proton Environments & Integration NMR_1H->ProtonEnv NMR_13C->NMR_2D CarbonCount Carbon Count & Types NMR_13C->CarbonCount Connectivity H-H & C-H Connectivity NMR_2D->Connectivity Final_Structure Final Structure MolWeight->Final_Structure FuncGroups->Final_Structure ProtonEnv->Final_Structure CarbonCount->Final_Structure Connectivity->Final_Structure

Caption: Logical relationships between spectroscopic techniques and the structural information derived from them.

Conclusion

While experimental spectroscopic data for this compound is not currently widespread in the public domain, this technical guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer researchers and scientists a solid starting point for the synthesis and analysis of this compound. The comparative data from its isomer serves as a useful benchmark, highlighting the subtleties in spectroscopic data that arise from structural differences. As research into this and related compounds continues, it is anticipated that experimental data will become more readily available, further refining our understanding of its chemical properties.

An In-depth Technical Guide on the Solubility of Methyl 2-amino-5-bromoisonicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-amino-5-bromoisonicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing known qualitative solubility information and a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to equip researchers with the necessary information and methodologies to perform their own solubility assessments.

Introduction

This compound (CAS No. 882499-87-8) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural features make it a valuable building block for the synthesis of a range of biologically active molecules. The solubility of this intermediate in organic solvents is a critical parameter that influences reaction kinetics, purification processes (such as crystallization), and the overall efficiency of synthetic routes. Understanding its solubility profile is therefore essential for process optimization and scale-up in pharmaceutical manufacturing.

Physicochemical Properties

A brief summary of the key physicochemical properties of this compound is provided below:

PropertyValue
Molecular FormulaC₇H₇BrN₂O₂
Molecular Weight231.05 g/mol
AppearanceOff-white to pale yellow crystalline powder
Melting Point180–185°C (decomposes)

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. However, qualitative solubility information has been reported and is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
WaterSparingly Soluble

This information suggests that this compound exhibits good solubility in polar aprotic solvents. For drug development and process chemistry, it is crucial to determine its solubility in a broader range of solvents, including alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and ethers (tetrahydrofuran), at various temperatures. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal saturation method followed by gravimetric analysis. This method is a reliable and widely used technique for measuring the equilibrium solubility of a solid compound in a liquid solvent.[1][2]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath with temperature control

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. The time required to reach equilibrium can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, stop the agitation and allow the undissolved solid to settle for at least 30 minutes at the constant temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.

    • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dry solid residue. Repeat the drying and weighing process until a constant weight is achieved.

4.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Mass of the solute (m_solute):

    • m_solute = (Mass of dish + residue) - (Mass of empty dish)

  • Mass of the solvent (m_solvent):

    • m_solvent = (Mass of dish + solution) - (Mass of dish + residue)

  • Solubility (in g/100 g of solvent):

    • Solubility = (m_solute / m_solvent) * 100

The solubility can also be expressed in other units, such as g/L or mol/L, by considering the density of the solvent and the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Start add_excess Add excess solute to a known volume of solvent in a vial start->add_excess seal_vial Seal the vial add_excess->seal_vial agitate Agitate at a constant temperature (e.g., 25°C) in a thermostatic shaker seal_vial->agitate equilibrate Allow to equilibrate (e.g., 24-72h) agitate->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant with a pre-warmed syringe settle->withdraw filter Filter the solution into a pre-weighed evaporation dish withdraw->filter weigh_solution Weigh the dish with the solution filter->weigh_solution evaporate Evaporate the solvent weigh_solution->evaporate weigh_residue Weigh the dish with the dry residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end

References

The Versatile Reactivity of the Bromine Atom in Methyl 2-amino-5-bromoisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromoisonicotinate is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing a nucleophilic amino group, an ester, and a reactive bromine atom on an electron-deficient pyridine ring, makes it a versatile precursor for the synthesis of a diverse array of complex molecules. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of carbon-carbon and carbon-nitrogen bonds. This technical guide provides an in-depth analysis of the reactivity of this bromine atom, focusing on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. Detailed experimental protocols, quantitative data from literature sources, and visual representations of reaction pathways are presented to serve as a comprehensive resource for researchers in the field.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[2]
Melting Point 180–185°C (decomposes)[2]
Solubility Soluble in DMSO and DMF; sparingly soluble in water[2]
CAS Number 882499-87-8[1]

Reactivity of the C-Br Bond

The bromine atom in this compound is activated towards various cross-coupling reactions due to the electron-withdrawing nature of the pyridine ring and the ester group. This section details the most common and synthetically useful transformations involving the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters. This reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[3]

Quantitative Data for Suzuki-Miyaura Coupling of Related 2-Amino-5-bromopyridines

While specific yield data for this compound is not extensively published in readily available literature, data from structurally similar compounds provides a strong indication of expected reactivity.

Arylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-1885
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-1882
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-1888
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-1878

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following protocol is adapted from a procedure for the Suzuki coupling of a closely related substrate, 5-bromo-2-methylpyridin-3-amine.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane

    • Degassed water

  • Procedure:

    • To a dry reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

    • Add the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add 1,4-dioxane and degassed water in a 4:1 ratio.

    • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling Reaction Pathway

Suzuki_Miyaura_Coupling Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Methyl 2-amino- 5-bromoisonicotinate Ar-Br->Oxidative_Addition Ar-Pd(II)-Br(L2) Palladacycle Intermediate Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation Ar-Pd(II)-R(L2) Aryl-Alkyl/Aryl Palladium Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines from aryl halides.[4]

Quantitative Data for Buchwald-Hartwig Amination of Related 2-Amino-5-bromopyridines

AmineCatalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂dpppNaOtBuToluene80-11012-24Good
AnilinePd₂(dba)₃XantphosCs₂CO₃Toluene11012-24Good
Volatile AminesPd(OAc)₂dpppNaOtBuToluene80-11012-24Good

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The following protocol is based on general procedures for the amination of similar bromopyridine substrates.[5]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

    • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a dry, sealed reaction tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and BINAP.

    • Add anhydrous toluene, followed by the amine.

    • Seal the tube tightly and heat the reaction mixture to 110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Reaction Pathway

Buchwald_Hartwig_Amination Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Methyl 2-amino- 5-bromoisonicotinate Ar-Br->Oxidative_Addition Ar-Pd(II)-Br(L) Palladacycle Intermediate Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L)->Amine_Coordination R2NH Amine R2NH->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination Ar-Pd(II)-NR2(L) Palladium Amido Complex Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR2 Arylamine Product Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Quantitative Data for Sonogashira Coupling of Related 2-Amino-bromopyridines

AlkyneCatalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePd(CF₃COO)₂/PPh₃CuIEt₃NDMF100372-96
1-HeptynePd(CF₃COO)₂/PPh₃CuIEt₃NDMF100372-96
3,3-Dimethyl-1-butynePd(CF₃COO)₂/PPh₃CuIEt₃NDMF100372-96

Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of 2-amino-3-bromopyridines, which can be adapted for this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 equiv)

    • Triphenylphosphine (PPh₃) (0.05 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

    • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

    • Add this compound, the terminal alkyne, and triethylamine.

    • Heat the reaction mixture to 100 °C and stir for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Sonogashira Coupling Reaction Pathway

Sonogashira_Coupling cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Methyl 2-amino- 5-bromoisonicotinate Ar-Br->Oxidative_Addition Ar-Pd(II)-Br(L2) Palladacycle Intermediate Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Alkynyl Palladium Complex Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-C≡CR Coupled Product Reductive_Elimination->Ar-C≡CR Cu(I)X Copper(I) Iodide Deprotonation Deprotonation & Coordination Cu(I)X->Deprotonation R-C≡CH Terminal Alkyne R-C≡CH->Deprotonation Base Base (e.g., Et3N) Base->Deprotonation Cu(I)-C≡CR Copper(I) Acetylide Deprotonation->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation Transfer of alkynyl group

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Other Cross-Coupling Reactions

The bromine atom of this compound is also susceptible to other important palladium-catalyzed cross-coupling reactions, including the Heck reaction (coupling with alkenes) and the Stille reaction (coupling with organostannanes). General protocols for these reactions on analogous 2-amino-5-bromopyridine substrates are available and can serve as a starting point for optimization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical and agrochemical compounds. The reactivity of the bromine atom at the 5-position allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. This guide has provided an overview of the key transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, complete with generalized experimental protocols and comparative quantitative data from related systems. The provided reaction pathway diagrams offer a clear visual representation of the underlying catalytic cycles. Researchers and drug development professionals can leverage this information to design and optimize synthetic routes towards novel and impactful molecules. Further investigation into the specific reactivity of this compound is warranted to expand the quantitative data and refine the experimental protocols for this important synthetic intermediate.

References

The Advent and Utility of Methyl 2-amino-5-bromoisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-bromoisonicotinate, a substituted pyridine derivative, has emerged as a pivotal building block in modern medicinal chemistry and materials science. This technical guide delves into the discovery, history, and key applications of this versatile intermediate. It provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and highlights its significance in the development of novel therapeutic agents.

Introduction: The Rise of a Versatile Pyridine Intermediate

The pyridine scaffold is a cornerstone in pharmaceutical development, with its derivatives forming the basis of numerous approved drugs.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound (CAS No. 882499-87-8) is a prime example of a highly functionalized pyridine derivative that has gained significant traction as a key intermediate.[2][3] Its structure, featuring an amino group, a bromine atom, and a methyl ester on the isonicotinate core, provides multiple reactive handles for diverse chemical transformations. This has made it an invaluable tool in the synthesis of complex molecules for drug discovery, particularly in the areas of oncology, virology, and neurology.[2][3][4]

While the precise date and individual credited with the initial synthesis of this compound are not prominently documented in seminal literature, its emergence is intrinsically linked to the broader advancements in the synthesis of halogenated and aminated pyridinecarboxylic acids in the late 20th century. The development of selective bromination and esterification techniques for pyridine rings paved the way for the creation of such multi-functionalized building blocks, driven by the demand for novel scaffolds in high-throughput screening and lead optimization.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties [2][5][6]

PropertyValue
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 180–185°C (decomposes)
Solubility Soluble in DMSO and DMF; sparingly soluble in water
Density (predicted) 1.65 ± 0.1 g/cm³

Table 2: Spectroscopic and Analytical Data

Data TypeInterpretation
¹H NMR Spectra would confirm the presence of aromatic protons, an amino group proton, and a methyl ester proton, with chemical shifts and coupling constants consistent with the substituted pyridine ring structure.
¹³C NMR Spectra would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with shifts influenced by the bromo and amino substituents), and the methyl carbon of the ester.
Mass Spectrometry The mass spectrum would exhibit a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.
Purity (HPLC) Typically ≥98%
Moisture Content Typically ≤0.5%

Synthesis and Key Reactions: Experimental Protocols

Representative Synthesis of a 2-Amino-5-bromopyridine Precursor

This protocol describes the synthesis of a key intermediate, 2-amino-5-bromopyridine, which can then be further functionalized.

Experimental Protocol:

  • N-acylation: 2-Aminopyridine is reacted with acetic anhydride under reflux conditions to protect the amino group. The molar ratio of acetic anhydride to 2-aminopyridine is typically 1.6:1.[7]

  • Bromination: The resulting 2-acetamidopyridine is then brominated using elemental bromine at approximately 50°C.[7] The molar ratio of bromine to the starting 2-aminopyridine is about 1.1:1.[7] This step selectively introduces a bromine atom at the 5-position.

  • Hydrolysis: The acetyl protecting group is removed by hydrolysis with a 50% sodium hydroxide solution at room temperature to yield 2-amino-5-bromopyridine.[7] The overall yield for this three-step process is reported to be around 66.5%.[7]

Esterification to this compound

The subsequent conversion of the carboxylic acid to the methyl ester can be achieved through various standard esterification methods. A common and effective method involves the use of methanol in the presence of an acid catalyst or a reagent like thionyl chloride or trimethylchlorosilane.[8]

Experimental Protocol (General Procedure):

  • The 2-amino-5-bromoisonicotinic acid is suspended in methanol.

  • A reagent such as thionyl chloride or trimethylchlorosilane is added dropwise at room temperature.[8]

  • The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization, to afford this compound.

dot

Synthesis_Workflow Start 2-Aminopyridine Step1 N-Acylation (Acetic Anhydride, Reflux) Start->Step1 Intermediate1 2-Acetamidopyridine Step1->Intermediate1 Step2 Bromination (Br2, 50°C) Intermediate1->Step2 Intermediate2 2-Acetamido-5-bromopyridine Step2->Intermediate2 Step3 Hydrolysis (50% NaOH) Intermediate2->Step3 Intermediate3 2-Amino-5-bromoisonicotinic Acid Precursor Step3->Intermediate3 Step4 Carboxylation & Esterification (e.g., via Grignard and CO2, then MeOH/H+) Intermediate3->Step4 End This compound Step4->End

Caption: A plausible synthetic workflow for this compound.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

One of the most significant applications of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl boronic acids, providing access to a diverse range of complex molecules.

Experimental Protocol (General Procedure):

  • Reaction Setup: In an inert atmosphere, this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents) are added to a reaction vessel.

  • Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

  • Reaction: The mixture is heated to a temperature ranging from 80°C to 120°C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

dot

Suzuki_Coupling_Pathway cluster_catalytic_cycle Catalytic Cycle Reactant1 This compound OxAdd Oxidative Addition Reactant1->OxAdd Reactant2 Arylboronic Acid (Ar-B(OH)2) Transmetal Transmetalation Reactant2->Transmetal Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->OxAdd Base Base (e.g., K2CO3) Base->Transmetal OxAdd->Transmetal Ar-Pd(II)-Br RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-Ar' RedElim->Catalyst Regenerates Catalyst Product Coupled Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Beyond

The utility of this compound extends across various domains of chemical research and development.

  • Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[3] It is particularly valuable in the development of novel anti-cancer, anti-tuberculosis, and anti-inflammatory agents.[3][4][9] The ability to readily modify its structure through reactions like the Suzuki coupling allows for the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.

  • Agrochemicals: The pyridine core is also prevalent in many agrochemicals. This compound serves as a precursor for the synthesis of novel herbicides and pesticides.[3]

  • Material Science: The unique electronic and structural properties of functionalized pyridines make them interesting candidates for the development of new materials, such as polymers and coatings with specific functionalities.[3]

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in advancing scientific discovery. While its specific historical origins are intertwined with the broader evolution of pyridine chemistry, its contemporary significance is undisputed. The combination of a stable, yet reactive, chemical scaffold with multiple points for diversification has solidified its role as a key building block for researchers in the pharmaceutical and chemical industries. As the quest for more effective and selective therapeutic agents continues, the demand for versatile intermediates like this compound is poised to grow, ensuring its continued importance in the landscape of modern chemical synthesis.

References

"structural analogs of Methyl 2-amino-5-bromoisonicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analogs of Methyl 2-amino-5-bromoisonicotinate

Introduction

This compound is a substituted pyridine derivative that serves as a versatile and highly valuable building block in medicinal chemistry and drug discovery.[1] Its structure is characterized by a pyridine ring functionalized with an amino group, a bromine atom, and a methyl ester. This unique arrangement of functional groups provides multiple reactive sites for chemical modification, making it an ideal scaffold for the synthesis of diverse compound libraries. The bromine atom, in particular, is strategically positioned for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[2]

This technical guide provides a comprehensive overview of the synthesis of structural analogs of this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction. It includes detailed experimental protocols, representative biological data against relevant cancer targets, and workflow visualizations to support researchers, scientists, and drug development professionals in this field.

Core Structure: this compound

  • IUPAC Name: Methyl 2-amino-5-bromopyridine-4-carboxylate[3]

  • CAS Number: 882499-87-8[3]

  • Molecular Formula: C₇H₇BrN₂O₂[3]

  • Molecular Weight: 231.05 g/mol [3]

  • Appearance: Off-white to pale yellow crystalline powder[2]

The primary strategic value of this molecule lies in its suitability as a substrate for creating structural analogs. The electron-rich aminopyridine core is a common feature in many biologically active compounds, and the halogen at the 5-position allows for facile diversification.

Synthesis of Structural Analogs via Suzuki-Miyaura Coupling

The most prominent and versatile method for generating structural analogs of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a new carbon-carbon bond by coupling the organohalide (the bromo-substituent on the pyridine ring) with an organoboron species, typically a boronic acid or boronic ester.[4][5] This method is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids.

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the Palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the Palladium complex are coupled, forming the final product and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L2-Br Complex OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)L2-R Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 ArR Product (Ar-R) RedElim->ArR ArBr MABI (Ar-Br) ArBr->OxAdd R_BOH2 R-B(OH)2 (Boronic Acid) R_BOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the synthesis of 5-aryl-2-aminoisonicotinates starting from this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or Pd(OAc)₂/SPhos, 0.02 eq)[6]

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 eq)[6]

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O)[6]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed vial)

Procedure:

  • To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure analog.

Protocol for In-Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the synthesized analogs as potential kinase inhibitors, a common application for this class of compounds.[7][8]

Materials:

  • Synthesized analog compounds dissolved in DMSO.

  • Target kinase (e.g., VEGFR-2, EGFR).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Luminescent kinase assay kit (e.g., Kinase-Glo®).

  • White, opaque 96-well plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare serial dilutions of the synthesized analogs in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the target kinase enzyme, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent generates a light signal that is proportional to the amount of ATP present.

  • Incubate for a further 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The following tables present representative data for the synthesis and biological evaluation of structural analogs.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling

The efficiency of the Suzuki coupling can be highly dependent on the choice of catalyst, ligand, and base. The following data, adapted for a structurally similar substrate, provides an indication of expected performance.[6]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methoxyphenylboronic acid88
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid>95 (Expected)
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acid>95 (Expected)
Table 2: Representative Biological Activity of MABI Analogs

This table shows hypothetical but plausible biological data for a series of synthesized MABI analogs, evaluated for their inhibitory activity against key protein kinases implicated in cancer.[7][8]

Compound IDR-Group (at C5-position)VEGFR-2 IC₅₀ (nM)EGFR IC₅₀ (nM)
MABI-01Phenyl150320
MABI-024-Methoxyphenyl85210
MABI-034-Chlorophenyl60180
MABI-043-Trifluoromethylphenyl4595
MABI-052-Naphthyl110250
MABI-063-Pyridyl180400
Staurosporine (Control)-57
Erlotinib (Control)->10002

Workflow Visualization

The following diagram illustrates the overall workflow from the synthesis of analogs to their biological evaluation.

Analog_Synthesis_Workflow start Methyl 2-amino-5- bromoisonicotinate (Starting Material) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki reagents Library of Boronic Acids reagents->suzuki purification Purification & Characterization (Chromatography, NMR, MS) suzuki->purification library Library of Novel Structural Analogs purification->library bio_assay Biological Screening (e.g., Kinase Assays) library->bio_assay data_analysis Data Analysis (IC50 Determination, SAR) bio_assay->data_analysis hit_compound Identification of Hit Compounds data_analysis->hit_compound

Caption: Workflow for synthesis and screening of MABI analogs.

References

A Technical Guide to High-Purity Methyl 2-amino-5-bromoisonicotinate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity Methyl 2-amino-5-bromoisonicotinate, a key building block in the synthesis of novel therapeutic agents. This document outlines its chemical and physical properties, identifies commercial suppliers, and details the experimental protocols for its synthesis and quality control, ensuring its suitability for pharmaceutical and medicinal chemistry research.

Core Compound Specifications

This compound (CAS No. 882499-87-8) is a substituted pyridine derivative with significant applications in the development of treatments for tuberculosis and cancer.[1] Its molecular structure, featuring a bromine atom and an amino group, makes it a versatile intermediate for various chemical modifications.[1]

Physicochemical Properties

The general properties of high-purity this compound are summarized in the table below, compiled from various commercial suppliers and chemical databases.

PropertyValueReferences
CAS Number 882499-87-8[2][3]
Molecular Formula C₇H₇BrN₂O₂[2][3]
Molecular Weight ~231.05 g/mol [2][3]
Appearance Pale yellow to off-white crystalline powder[2]
Melting Point 135-142 °C[2]
Purity (by HPLC) ≥98% to ≥99%[2]
Solubility Soluble in DMSO and DMF[2]
Commercial Suppliers

A number of chemical suppliers offer this compound in varying purities and quantities. Researchers should always request a lot-specific Certificate of Analysis to verify the quality of the material.

SupplierPurity Specification
Chem-Impex≥99% (HPLC)
SynQuest Laboratories98%
Alfa ChemicalHigh Quality
BLD Pharm---
Santa Cruz Biotechnology---

Experimental Protocols

The following sections detail the methodologies for the synthesis and quality control of this compound, adapted from established procedures for structurally related compounds.

Synthesis Protocol: Bromination of Methyl 2-aminoisonicotinate

This procedure is a representative method for the regioselective bromination of the pyridine ring.

Materials and Reagents:

  • Methyl 2-aminoisonicotinate

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Acetonitrile

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-aminoisonicotinate in DMF.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of NBS (1.0 equivalent) in DMF to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Further purify the crude product by washing with cold acetonitrile to remove impurities.

  • Dry the final product under vacuum to yield this compound.

Quality Control Protocols

To ensure the identity, purity, and integrity of this compound, a series of analytical tests are performed. A typical Certificate of Analysis will include the following tests.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., Luna 3u C18(2) 100A, 150 x 3.00 mm)

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% trifluoroacetic acid).

  • Flow Rate: 0.35 mL/min

  • Detection: UV at 200 nm

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the synthesized product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Instrumentation and Conditions:

  • Spectrometer: 300 or 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

Procedure:

  • Dissolve a small amount of the sample in the deuterated solvent.

  • Acquire the ¹H NMR spectrum.

  • The spectrum should be consistent with the expected structure of this compound, showing characteristic peaks for the aromatic protons, the amino protons, and the methyl ester protons.

Instrumentation and Conditions:

  • Ionization Technique: Electrospray Ionization (ESI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Infuse the solution into the mass spectrometer.

  • The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (m/z ≈ 231.97). The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) should also be observable.

Workflow Visualizations

The following diagrams illustrate the key processes involved in the procurement and analysis of high-purity this compound.

procurement_workflow cluster_procurement Procurement cluster_qc In-house Quality Control start Identify Requirement supplier_search Search for Commercial Suppliers start->supplier_search request_coa Request Certificate of Analysis supplier_search->request_coa evaluate_specs Evaluate Supplier Specifications request_coa->evaluate_specs place_order Place Order evaluate_specs->place_order receive_material Receive Material place_order->receive_material hplc_analysis Purity Analysis (HPLC) receive_material->hplc_analysis nmr_analysis Structural Confirmation (¹H NMR) receive_material->nmr_analysis ms_analysis Molecular Weight Verification (MS) receive_material->ms_analysis release_for_use Release for Research Use hplc_analysis->release_for_use nmr_analysis->release_for_use ms_analysis->release_for_use

Procurement and Quality Control Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification start_material Methyl 2-aminoisonicotinate dissolution Dissolve in DMF start_material->dissolution cooling Cool to 0-5 °C dissolution->cooling bromination Add NBS in DMF cooling->bromination reaction Stir at Room Temperature bromination->reaction precipitation Precipitate in Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Water & Acetonitrile filtration->washing drying Dry under Vacuum washing->drying final_product High-Purity Product drying->final_product

General Synthesis and Purification Workflow

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates, proving especially valuable for synthesizing biaryl and heteroaryl structures. These motifs are prevalent in numerous pharmaceutical agents and functional materials.[1][3]

This document provides a detailed protocol for the Suzuki coupling of Methyl 2-amino-5-bromoisonicotinate with various arylboronic acids. The resulting 5-aryl-2-aminoisonicotinate derivatives are of significant interest in medicinal chemistry and drug development due to the privileged nature of the 2-aminopyridine scaffold.[4][5] The protocol described is based on established procedures for structurally similar substrates and provides a robust starting point for optimization.[1][6]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

  • Reactants: this compound and an Arylboronic Acid (R-B(OH)₂).

  • Catalyst: A Palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An inorganic base like Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) is required to activate the boronic acid.[7][8]

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O, is commonly used.[1]

  • Product: Methyl 2-amino-5-arylisonicotinate.

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from established methods for the Suzuki coupling of analogous 2-amino-5-bromopyridine derivatives.[1][6]

Materials and Reagents:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Phosphate (K₃PO₄) (2.0 - 2.5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or a round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Reaction Setup:

  • To a dry Schlenk or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the selected arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄) (2.0 eq.).[1]

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[6]

  • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).[1]

  • Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water).[1][6]

Reaction and Monitoring:

  • Immerse the flask in a preheated oil bath or heating mantle set to 85-95 °C.[1]

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][6]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.[6]

  • Dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[6]

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and then with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure Methyl 2-amino-5-arylisonicotinate product.[4]

Data Presentation

While specific yield data for this compound is not extensively published, the following table presents results from the Suzuki coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, which serves as a strong indicator of expected performance.[1]

Catalyst SystemArylboronic AcidBaseSolventYield (%)[1]
System 1: Traditional Phosphine LigandPhenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)85
Pd(PPh₃)₄4-Methylphenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)82
4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)88
4-Chlorophenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)78
4-Fluorophenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)80
System 2: Buchwald Ligand (Hypothetical)Phenylboronic acidK₃PO₄Toluene/H₂OExpected High
Pd(OAc)₂ / SPhos
System 3: N-Heterocyclic Carbene (NHC)Phenylboronic acidK₂CO₃THFExpected High
Pd-PEPPSI-IPr

Note: Yields for Systems 2 and 3 are expected to be high based on literature for similar challenging substrates, but direct experimental data for this specific substrate may require optimization.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reaction Setup (Add Reactants & Base) B 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Catalyst & Solvents (Pd(PPh3)4, Dioxane/Water) B->C D 4. Heat & Stir (85-95 °C, 12-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute (Ethyl Acetate) E->F G 7. Filter & Wash (Celite, Water, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J Final Product I->J

Caption: A step-by-step workflow for the Suzuki coupling protocol.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OA Oxidative Addition Ar-Pd(II)(X)L₂ Pd(0)L2->OA Ar-X Ar-X Ar-X (Aryl Halide) R-B(OH)2 R-B(OH)₂ (Boronic Acid) TM Transmetalation Ar-Pd(II)(R)L₂ R-B(OH)2->TM Base Base Base->R-B(OH)2 Activation Product Ar-R (Product) OA->TM [R-B(OH)₃]⁻ TM->Pd(0)L2 Reductive Elimination TM->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing Methyl 2-amino-5-bromoisonicotinate as a key starting material. This versatile building block offers a strategic platform for developing potent and selective kinase inhibitors through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2][3]

Introduction

This compound is a substituted pyridine derivative that serves as a valuable scaffold in medicinal chemistry for the synthesis of kinase inhibitors.[1][2] The presence of a bromine atom provides a handle for introducing diverse aryl and heteroaryl moieties via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the systematic exploration of the chemical space around the pyridine core to optimize interactions with the target kinase's active site. The 2-amino group can act as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase, a key determinant of binding affinity.[1] The methyl ester at the 4-position offers a site for further modification, for instance, through amide bond formation, to enhance potency and modulate physicochemical properties.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of hypothetical kinase inhibitors derived from this compound. The data is based on analogous compounds reported in the literature.

Table 1: Suzuki-Miyaura Coupling Reaction Yields

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)82
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)88
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)78
54-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)80

Data is representative and adapted from literature on similar substrates.[4]

Table 2: Inhibitory Activity of Representative Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)
Hypothetical Inhibitor AALK88.4
Hypothetical Inhibitor BCDK9168.9
Hypothetical Inhibitor CFLT330.4
Hypothetical Inhibitor DHDAC152.4
Hypothetical Inhibitor EROS114.7

IC₅₀ values are hypothetical and based on activities of structurally related 2-aminopyridine derivatives.[5]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors starting from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)[1][6]

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[1]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.[1][6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]

Protocol 2: Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 2-amino-5-aryl-isonicotinate (from Protocol 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water or Methanol / Water solvent mixture

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1).

  • Add an excess of LiOH (e.g., 3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous solution with water and acidify to pH ~4-5 with 1N HCl.

  • The carboxylic acid product will precipitate out of solution.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 3: Amide Bond Formation

This protocol describes the coupling of the carboxylic acid with a desired amine.

Materials:

  • 2-amino-5-aryl-isonicotinic acid (from Protocol 2)

  • Desired amine (1.0 - 1.2 equivalents)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

  • To a solution of the carboxylic acid in the anhydrous solvent, add the coupling agent and the base.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Visualizations

Signaling Pathway

ALK_Signaling_Pathway ALK ALK Downstream Effectors Downstream Effectors ALK->Downstream Effectors Phosphorylation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->ALK Inhibition Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Survival Survival Downstream Effectors->Survival Ligand Ligand

Caption: Simplified ALK signaling pathway and point of inhibition.

Experimental Workflow

Synthesis_Workflow A This compound C Suzuki-Miyaura Coupling (Protocol 1) A->C B Arylboronic Acid B->C D Methyl 2-amino-5-aryl-isonicotinate C->D E Saponification (Protocol 2) D->E F 2-amino-5-aryl-isonicotinic acid E->F H Amide Bond Formation (Protocol 3) F->H G Amine G->H I Novel Kinase Inhibitor H->I

Caption: General synthetic workflow for novel kinase inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR) Exploration

SAR_Exploration Scaffold This compound Core Scaffold R1 R1 Group (from Arylboronic Acid) Scaffold:port->R1 Suzuki Coupling R2 R2 Group (from Amine) Scaffold:port->R2 Amide Coupling Properties {Potency | Selectivity | ADME Properties} R1->Properties Modulates R2->Properties Modulates

Caption: Logical diagram for SAR exploration.

References

Application Notes and Protocols: The Use of Methyl 2-amino-5-bromoisonicotinate in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromoisonicotinate is a versatile heterocyclic building block with significant potential in the discovery of novel anti-cancer therapeutics. Its pyridine core, substituted with an amino group, a bromine atom, and a methyl ester, provides multiple reaction sites for chemical modification and the generation of diverse compound libraries. The strategic placement of these functional groups allows for the construction of more complex heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are known to exhibit potent inhibitory activity against various protein kinases implicated in cancer progression.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of potential anti-cancer drug candidates, with a focus on kinase inhibitors targeting critical signaling pathways in cancer cells.

Synthetic Application: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

A key application of this compound is its use as a precursor for the synthesis of fused pyrimidine ring systems, which are prevalent scaffolds in many kinase inhibitors. The following protocol outlines a representative synthetic route to a library of substituted pyrimido[4,5-d]pyrimidine derivatives.

Experimental Protocol: Synthesis of 4,7-disubstituted Pyrimido[4,5-d]pyrimidines

This protocol is a hypothetical pathway inspired by established synthetic methodologies for similar heterocyclic systems.

Step 1: Synthesis of a Guanidine Intermediate

  • To a solution of this compound (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF), add a suitable activating agent like N,N'-Carbonyldiimidazole (CDI) (1.1 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add guanidine hydrochloride (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the guanidine intermediate.

Step 2: Cyclization to form the Pyrimido[4,5-d]pyrimidine Core

  • Dissolve the guanidine intermediate (1.0 eq) in a high-boiling point solvent such as diphenyl ether.

  • Heat the reaction mixture to reflux (approximately 250°C) for 1-2 hours.

  • Monitor the cyclization by TLC.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the 5-bromo-pyrimido[4,5-d]pyrimidine core structure.

Step 3: Diversification via Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the 5-bromo-pyrimido[4,5-d]pyrimidine core (1.0 eq), a desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Heat the reaction mixture to 90-100°C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Diagram of Synthetic Workflow

G A This compound B Guanidine Intermediate A->B CDI, Guanidine, DIPEA, DMF, 80°C C 5-Bromo-pyrimido[4,5-d]pyrimidine Core B->C Diphenyl ether, Reflux D Substituted Pyrimido[4,5-d]pyrimidine Derivatives C->D Arylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->PI3K inhibits

"application of Methyl 2-amino-5-bromoisonicotinate in agrochemical synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-bromoisonicotinate is a versatile heterocyclic building block increasingly utilized in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a pyridine ring, offers multiple reaction sites for structural elaboration. This allows for the creation of diverse molecular architectures with potential applications as herbicides, fungicides, and insecticides. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, and amino moieties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential herbicidal agent, highlighting its role in modern agrochemical discovery.

Introduction

The pyridine scaffold is a well-established privileged structure in agrochemical design, present in numerous commercial products. The strategic functionalization of the pyridine ring allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. This compound serves as a key intermediate, providing a robust platform for the synthesis of new active ingredients.[1][2] The presence of the bromine atom at the 5-position facilitates carbon-carbon and carbon-nitrogen bond formation, which are fundamental transformations in the construction of complex agrochemical candidates.[3]

Key Synthetic Applications

The primary application of this compound in agrochemical synthesis revolves around the derivatization of the pyridine core. The two most prominent and powerful methods for this are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the modular assembly of complex molecules from readily available starting materials.

General Synthetic Workflow

The overall strategy for utilizing this compound in the discovery of new agrochemicals typically follows a logical progression from the core intermediate to a final, biologically active compound.

G cluster_0 Starting Material cluster_1 Key Coupling Reactions cluster_2 Intermediate Scaffolds cluster_3 Further Derivatization & Final Products A This compound B Suzuki-Miyaura Coupling (C-C bond formation) A->B C Buchwald-Hartwig Amination (C-N bond formation) A->C D Aryl/Heteroaryl Substituted Pyridines B->D E Amino Substituted Pyridines C->E F Target Agrochemicals (Herbicides, Fungicides, Insecticides) D->F E->F

Caption: General workflow for the derivatization of this compound.

Application Note 1: Synthesis of a Picolinate Herbicide Candidate via Suzuki-Miyaura Coupling

This application note details the synthesis of a novel picolinic acid derivative, a class of compounds known to exhibit herbicidal activity by mimicking the plant hormone auxin.[4] The synthetic route employs a Suzuki-Miyaura cross-coupling reaction to introduce an aryl substituent at the 5-position of the pyridine ring, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid.

Reaction Scheme

G cluster_1 cluster_2 cluster_3 cluster_4 A This compound C Pd Catalyst, Base Suzuki-Miyaura Coupling B Arylboronic Acid D Methyl 2-amino-5-arylisonicotinate C->D Step 1 E Base, H₂O Hydrolysis F 2-Amino-5-arylisonicotinic Acid (Herbicide Candidate) E->F Step 2

Caption: Synthetic scheme for a picolinate herbicide candidate.

Experimental Protocol: Synthesis of Methyl 2-amino-5-(4-methoxyphenyl)isonicotinate

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a dried flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Quantitative Data

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O901285
24-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001088
33-Chlorophenylboronic acidPdCl₂(dppf)Cs₂CO₃DME851679
42-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100891

Yields are representative and may vary based on specific reaction conditions and scale.

Application Note 2: Synthesis of a Diamide Insecticide Precursor via Buchwald-Hartwig Amination

This application note outlines the synthesis of an N-aryl-2-amino-isonicotinate derivative, a potential precursor for diamide insecticides. The Buchwald-Hartwig amination is employed to form a C-N bond between the pyridine core and an aniline derivative.

Reaction Scheme

G cluster_1 cluster_2 A This compound C Pd Catalyst, Ligand, Base Buchwald-Hartwig Amination B Aniline Derivative D Methyl 2-amino-5-(arylamino)isonicotinate (Insecticide Precursor) C->D

Caption: Synthesis of a diamide insecticide precursor via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Methyl 2-amino-5-(phenylamino)isonicotinate

This protocol provides a general procedure for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

Procedure:

  • In a glovebox, charge a reaction vessel with this compound (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the product.

Quantitative Data

The following table presents representative conditions and outcomes for the Buchwald-Hartwig amination with various amines.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ / XPhosNaOtBuToluene1001692
24-MethoxyanilinePd₂(dba)₃ / BINAPK₃PO₄Dioxane1101287
3MorpholinePd(OAc)₂ / RuPhosCs₂CO₃Toluene1001895
4BenzylaminePdCl₂(Amphos)K₂CO₃t-BuOH902481

Yields are representative and may vary based on specific reaction conditions and scale.

Conclusion

This compound is a highly valuable and adaptable precursor for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient construction of diverse molecular libraries for biological screening. The representative protocols and workflows provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile building block in the development of next-generation crop protection solutions.

References

Application Notes and Protocols for Methyl 2-amino-5-bromoisonicotinate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 2-amino-5-bromoisonicotinate as a versatile building block in the synthesis of a variety of heterocyclic compounds, with a particular focus on structures relevant to drug discovery, such as kinase inhibitors.

Introduction

This compound is a key intermediate in pharmaceutical and agrochemical research. Its pyridine core, substituted with an amino group, a bromine atom, and a methyl ester, offers multiple reactive sites for the construction of complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the 2-amino group and the methyl ester can be utilized for the formation of fused heterocyclic rings. This combination of functionalities makes it an ideal starting material for the synthesis of privileged scaffolds in medicinal chemistry, including pyrido[2,3-d]pyrimidines, which are known to be potent kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 180-185 °C (decomposes)[1]
Solubility Soluble in DMSO and DMF; sparingly soluble in water[1]
CAS Number 882499-87-8[1]

Applications in Heterocyclic Synthesis

This compound is a valuable precursor for a range of heterocyclic systems. Its utility is most pronounced in the synthesis of kinase inhibitors, where the resulting scaffolds can effectively interact with the ATP-binding site of various kinases.

Key Applications:

  • Kinase Inhibitors: The primary application lies in the synthesis of fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, which are core structures in many kinase inhibitors targeting enzymes like EGFR, PIM-1, and TTK.[2][3][4][5]

  • Pharmaceutical Intermediates: It serves as a crucial intermediate in the development of drugs for neurological disorders, anti-tuberculosis, and anti-cancer therapies.[5]

  • Agrochemicals: The compound is used in the formulation of crop protection products.[5]

  • Organic Synthesis: As a versatile building block, it facilitates the creation of complex molecules with diverse applications in medicinal and materials science.[5]

A general workflow for the utilization of this compound in the synthesis of kinase inhibitors is depicted below.

G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Intermediate Scaffolds cluster_3 Final Products A This compound B Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) A->B Derivatization at C5 C Cyclization Reactions (e.g., with Guanidine) A->C Ring formation D 5-Aryl/Alkynyl/Amino Pyridines B->D E Pyrido[2,3-d]pyrimidines C->E F Heterocyclic Compounds (e.g., Kinase Inhibitors) D->F Further modification E->F G cluster_0 cluster_1 cluster_2 A This compound C Pd Catalyst, Base Solvent, Heat B + Ar-B(OH)₂ D Methyl 2-amino-5-arylisonicotinate C->D G cluster_0 cluster_1 cluster_2 A This compound C Pd Catalyst, Ligand, Base Solvent, Heat B + R¹R²NH D Methyl 2-amino-5-(R¹R²N)isonicotinate C->D G cluster_0 cluster_1 cluster_2 A This compound C Pd Catalyst, Cu(I) cocatalyst, Base Solvent, Heat B + R-C≡CH D Methyl 2-amino-5-(alkynyl)isonicotinate C->D G cluster_0 cluster_1 cluster_2 A This compound C Base, Solvent Heat B + Guanidine D 7-Bromo-2-aminopyrido[2,3-d]pyrimidin-4-ol C->D

References

Application Notes and Protocols for the N-arylation of Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of Methyl 2-amino-5-bromoisonicotinate is a crucial transformation in synthetic organic chemistry, providing access to a diverse range of substituted aminopyridine derivatives. These structures are prevalent in medicinal chemistry and materials science due to their unique electronic and biological properties. This document provides detailed protocols for two of the most powerful and widely used methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Additionally, a protocol for a microwave-assisted Buchwald-Hartwig reaction is included, which can significantly reduce reaction times.

The choice of method often depends on the specific substrates, desired functional group tolerance, and available laboratory equipment. Palladium-catalyzed reactions are known for their broad substrate scope and high efficiency, while copper-catalyzed reactions offer a more cost-effective alternative.

Reaction Principle

The core of these reactions is the formation of a new carbon-nitrogen bond between the nitrogen atom of the 2-amino group of this compound and an aryl group from an aryl halide or its equivalent.

Buchwald-Hartwig Amination: This reaction utilizes a palladium catalyst, typically in its Pd(0) oxidation state, in the presence of a phosphine ligand and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Ullmann Condensation: This classic cross-coupling reaction employs a copper catalyst, often in the form of copper(I) salts. The mechanism is believed to involve the formation of a copper-amido intermediate which then reacts with the aryl halide. The use of ligands, such as diamines or amino acids, can significantly improve the efficiency and mildness of the reaction conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Conventional Heating)

This protocol is a general procedure and may require optimization for specific aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, rac-BINAP, XPhos)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, Schlenk tube, condenser, magnetic stirrer, heating mantle/oil bath

  • Reagents for work-up and purification (e.g., Celite, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ (5-10 mol%) or Pd₂(dba)₃ (2.5-5 mol%)), the phosphine ligand (e.g., Xantphos (10-20 mol%) or rac-BINAP (10-20 mol%)), and the base (e.g., Cs₂CO₃ (2.0-3.0 equiv.)).

  • Evacuate and backfill the Schlenk tube with inert gas (repeat three times).

  • Add the anhydrous solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1-0.2 M).

  • Stir the reaction mixture at a specified temperature (typically between 80-120 °C) for the required time (usually 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a classic alternative to palladium-catalyzed methods.

Materials:

  • This compound

  • Aryl halide (typically aryl iodide or aryl bromide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine (DMEDA))

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, reaction flask, condenser, magnetic stirrer, heating mantle/oil bath

  • Reagents for work-up and purification

Procedure:

  • In a reaction flask under an inert atmosphere, combine this compound (1.0 equiv.), the aryl halide (1.2-2.0 equiv.), Copper(I) iodide (10-20 mol%), the ligand (e.g., L-proline (20-40 mol%)), and the base (e.g., K₂CO₃ (2.0-3.0 equiv.)).

  • Add the anhydrous solvent (e.g., DMSO or DMF).

  • Heat the reaction mixture with stirring at a temperature typically ranging from 90 °C to 150 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired N-arylated product.

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

This protocol offers a significant acceleration of the reaction time.

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, place this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃ (5 mol%)), the phosphine ligand (e.g., XPhos (10 mol%)), and the base (e.g., NaOtBu (1.5 equiv.)).

  • Add the anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a short duration (typically 15-60 minutes).[1][2]

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-arylation of various aminopyridine substrates, which can serve as a starting point for the optimization of the N-arylation of this compound.

EntryArylating AgentCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Aryl BromidePd₂(dba)₃ (5)XPhos (10)NaOtBu (1.5)Toluene12024~70-90[3]
2Aryl BromidePd(OAc)₂ (10)Xantphos (12)Cs₂CO₃ (2.8)1,4-Dioxane1203-550-quant.[4]
3Aryl BromidePd(OAc)₂ (6)rac-BINAP (8)Cs₂CO₃ (2)Toluene1002-650-quant.[4]
4Aryl IodideCuI (10-20)L-proline (20-40)K₂CO₃ (2-3)DMSO90-12012-24Good[5]
53-halopyridinesCu₂O (10)-K₃PO₄-100 (MW)1Moderate to Excellent[1]

Note: The yields are indicative and can vary based on the specific substrates and reaction scale.

Mandatory Visualization

Below are diagrams illustrating the general experimental workflows for the described N-arylation reactions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Inert Atmosphere (Ar/N2) B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Filter through Celite F->G H Aqueous Wash (Water, Brine) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: General workflow for Palladium-catalyzed Buchwald-Hartwig N-arylation.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - this compound - Aryl Halide - Cu Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Inert Atmosphere (Ar/N2) B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Dilute with Water F->G H Extract with Organic Solvent G->H I Wash, Dry, and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: General workflow for Copper-catalyzed Ullmann N-arylation.

Safety Precautions

  • Palladium and Copper Catalysts: Handle in a well-ventilated fume hood. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Cesium carbonate and potassium carbonate are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene, 1,4-dioxane, DMSO, and DMF are flammable and/or toxic. Use in a well-ventilated fume hood.

  • Microwave Reactor: Follow the manufacturer's safety guidelines for operation. Ensure the reaction vessel is properly sealed to prevent pressure buildup.

Conclusion

The N-arylation of this compound can be effectively achieved using both palladium- and copper-catalyzed methods. The choice of the specific protocol will depend on the nature of the coupling partners and the desired reaction conditions. The provided protocols offer a solid foundation for developing a successful synthetic strategy. It is highly recommended to perform small-scale optimization experiments to determine the ideal conditions for each specific substrate combination.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-amino-5-bromoisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of Methyl 2-amino-5-bromoisonicotinate and its derivatives. This versatile building block is a crucial intermediate in the development of various pharmaceutical compounds, particularly kinase inhibitors for oncology and inflammatory diseases. The protocols outlined below are designed for scalability, emphasizing efficiency, safety, and robustness for pilot-plant and industrial production.

Introduction

This compound is a functionalized pyridine derivative that serves as a key starting material in medicinal chemistry.[1] Its strategic substitution pattern, featuring an amino group, a bromine atom, and a methyl ester, allows for diverse chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. This chemical tractability makes it an attractive scaffold for the synthesis of targeted therapeutics.[1]

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders. Notably, compounds derived from this intermediate have been investigated as inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key components of inflammatory signaling pathways.[2]

Large-Scale Synthesis of this compound

A robust and scalable synthesis of the core intermediate, this compound, is paramount for any drug development program. While multiple synthetic routes are conceivable, a common industrial approach involves the bromination of a pre-existing 2-aminopyridine-4-carboxylic acid derivative, followed by esterification. The following protocol is a representative, scalable method.

Experimental Protocol: Two-Step Synthesis from 2-aminoisonicotinic acid

This protocol outlines a two-step process starting from the commercially available 2-aminoisonicotinic acid.

Step 1: Bromination of 2-aminoisonicotinic acid

This step introduces the bromine atom at the 5-position of the pyridine ring.

  • Reagents and Materials:

    • 2-aminoisonicotinic acid

    • N-Bromosuccinimide (NBS)

    • Sulfuric acid (concentrated)

    • Water (deionized)

    • Sodium hydroxide solution

    • Suitable reactor with overhead stirring, temperature control, and addition funnel

  • Procedure:

    • Charge the reactor with concentrated sulfuric acid and cool to 0-5 °C.

    • Slowly add 2-aminoisonicotinic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

    • Once the addition is complete and the starting material is fully dissolved, add N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Stir the reaction mixture at 5-10 °C for 2-4 hours, monitoring the reaction progress by HPLC or TLC.

    • Upon completion, carefully quench the reaction by slowly adding the mixture to ice-water.

    • Adjust the pH of the resulting slurry to 3-4 with a sodium hydroxide solution to precipitate the product.

    • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 2-amino-5-bromoisonicotinic acid.

Step 2: Esterification of 2-amino-5-bromoisonicotinic acid

This step converts the carboxylic acid to the corresponding methyl ester. A convenient method for this transformation on a large scale is the use of trimethylchlorosilane (TMSCl) in methanol.[3]

  • Reagents and Materials:

    • 2-amino-5-bromoisonicotinic acid

    • Methanol (anhydrous)

    • Trimethylchlorosilane (TMSCl)

    • Suitable reactor with overhead stirring, temperature control, and inert atmosphere capabilities

  • Procedure:

    • Charge the reactor with 2-amino-5-bromoisonicotinic acid and anhydrous methanol under an inert atmosphere (e.g., nitrogen).

    • Cool the suspension to 0-5 °C.

    • Slowly add trimethylchlorosilane (TMSCl) dropwise, maintaining the temperature below 15 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC or TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting solid can be triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) to afford the desired this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the large-scale synthesis of this compound.

StepKey ParametersTypical YieldPurity (HPLC)Scale
Bromination 2-aminoisonicotinic acid (1.0 eq), NBS (1.05 eq), H₂SO₄, 0-10 °C, 2-4 h85-95%>98%Lab to Kilogram
Esterification 2-amino-5-bromoisonicotinic acid (1.0 eq), TMSCl (2.0 eq), Methanol, 0 °C to RT, 12-24 h90-98%>99%Lab to Kilogram

Experimental Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification start 2-aminoisonicotinic acid reagents1 NBS, H₂SO₄ process1 Reaction at 0-10°C start->process1 reagents1->process1 workup1 Quench, pH adjustment, Filtration & Drying process1->workup1 product1 2-amino-5-bromoisonicotinic acid workup1->product1 process2 Reaction at 0°C to RT product1->process2 Intermediate reagents2 TMSCl, Methanol reagents2->process2 workup2 Concentration, Trituration process2->workup2 final_product This compound workup2->final_product G cluster_0 Suzuki-Miyaura Coupling start Methyl 2-amino-5- bromoisonicotinate process Reaction at 80-110°C start->process boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->process catalyst Pd Catalyst, Base catalyst->process workup Extraction & Purification process->workup product Coupled Product workup->product G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Nuclear Events & Cellular Response PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors PAMPs/DAMPs TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe Activation IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 Dimerization Nucleus Nucleus p_IRF3->Nucleus Translocation IFN_genes Type I Interferon Genes Inflammation Inflammation IFN_genes->Inflammation Gene Expression Inhibitor Derivative of Methyl 2-amino-5-bromoisonicotinate Inhibitor->TBK1_IKKe Inhibition

References

Application Notes and Protocols for the Functionalization of the Amino Group in Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromoisonicotinate is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a diverse range of biologically active compounds in the pharmaceutical and agrochemical industries. Its structure features a reactive primary amino group and a bromine atom on a pyridine ring, offering multiple points for chemical modification. This document provides detailed application notes and experimental protocols for several key transformations involving the functionalization of the 2-amino group, enabling the synthesis of a variety of derivatives such as amides, sulfonamides, ureas, and thioureas. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Acylation of the Amino Group

Acylation of the amino group in this compound is a fundamental transformation to introduce a wide array of acyl functionalities, leading to the formation of stable amide bonds. This reaction is crucial for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocol: General Procedure for Acylation
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a suitable base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution and stir.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., an acyl chloride or acid anhydride) (1.0-1.2 equivalents) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.

Quantitative Data for Acylation
Acylating AgentProduct NameMolecular FormulaTypical Yield (%)
Acetyl chlorideMethyl 2-acetamido-5-bromoisonicotinateC₁₀H₉BrN₂O₃85-95
Benzoyl chlorideMethyl 5-bromo-2-(benzamido)isonicotinateC₁₅H₁₁BrN₂O₃80-90
Isobutyryl chlorideMethyl 5-bromo-2-(isobutyramido)isonicotinateC₁₂H₁₃BrN₂O₃80-90

Yields are based on reactions with analogous 2-aminopyridine substrates and may vary depending on the specific reaction conditions and scale.

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve this compound in anhydrous solvent AddBase Add base (e.g., triethylamine) Start->AddBase AddAcyl Add acylating agent at 0 °C AddBase->AddAcyl Stir Stir at room temperature AddAcyl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End N-Acylated Product Purify->End

Workflow for the Acylation of this compound.

Sulfonylation of the Amino Group

Sulfonylation introduces a sulfonyl group to the amino function, forming a sulfonamide linkage. Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities.

Experimental Protocol: General Procedure for Sulfonylation
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous pyridine or a mixture of DCM and pyridine.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and slowly add the desired sulfonyl chloride (1.0-1.2 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the N-sulfonylated product.

Quantitative Data for Sulfonylation
Sulfonylating AgentProduct NameMolecular FormulaTypical Yield (%)
Benzenesulfonyl chlorideMethyl 5-bromo-2-(phenylsulfonamido)isonicotinateC₁₄H₁₁BrN₂O₄S70-85
p-Toluenesulfonyl chlorideMethyl 5-bromo-2-(tosylamido)isonicotinateC₁₅H₁₃BrN₂O₄S75-90
Methanesulfonyl chlorideMethyl 5-bromo-2-(methylsulfonamido)isonicotinateC₉H₉BrN₂O₄S65-80

Yields are based on general sulfonylation reactions of aminopyridines and may vary.

N-Alkylation of the Amino Group (Reductive Amination)

Reductive amination provides a controlled method for the N-alkylation of the amino group, avoiding common issues of over-alkylation. This two-step, one-pot procedure involves the formation of an intermediate imine followed by its reduction.

Experimental Protocol: General Procedure for Reductive Amination
  • Imine Formation: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloroethane), add the desired aldehyde or ketone (1.0-1.2 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-4 hours to form the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the N-alkylated derivative.

Quantitative Data for Reductive Amination
Carbonyl CompoundProduct NameMolecular FormulaTypical Yield (%)
BenzaldehydeMethyl 5-bromo-2-(benzylamino)isonicotinateC₁₅H₁₃BrN₂O₂60-80
AcetoneMethyl 5-bromo-2-(isopropylamino)isonicotinateC₁₁H₁₃BrN₂O₂50-70
CyclohexanoneMethyl 5-bromo-2-(cyclohexylamino)isonicotinateC₁₄H₁₇BrN₂O₂55-75

Yields are based on typical reductive amination procedures and can vary.

Urea and Thiourea Formation

The reaction of the amino group with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas, which are important pharmacophores in medicinal chemistry.

Experimental Protocol: General Procedure for Urea/Thiourea Synthesis
  • Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like THF or DMF in a dry reaction vessel.

  • Addition of Isocyanate/Isothiocyanate: Add the corresponding isocyanate or isothiocyanate (1.0-1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. The reaction is typically monitored by the disappearance of the starting materials on TLC. In many cases, the product precipitates out of the reaction mixture.

  • Work-up: If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography if necessary.

Quantitative Data for Urea/Thiourea Formation
ReagentProduct NameMolecular FormulaTypical Yield (%)
Phenyl isocyanateMethyl 5-bromo-2-(3-phenylureido)isonicotinateC₁₅H₁₂BrN₃O₃85-95
Ethyl isocyanateMethyl 5-bromo-2-(3-ethylureido)isonicotinateC₁₁H₁₂BrN₃O₃80-90
Phenyl isothiocyanateMethyl 5-bromo-2-(3-phenylthioureido)isonicotinateC₁₅H₁₂BrN₃O₂S85-95
Ethyl isothiocyanateMethyl 5-bromo-2-(3-ethylthioureido)isonicotinateC₁₁H₁₂BrN₃O₂S80-90

Yields are based on reactions with analogous amines and may vary.

Urea_Thiourea_Formation cluster_input Starting Materials cluster_process Reaction Process cluster_output Product Formation Amine This compound Mix Mix in anhydrous solvent Amine->Mix Reagent Isocyanate or Isothiocyanate Reagent->Mix Stir Stir at room temperature Mix->Stir Precipitate Precipitation (optional) Stir->Precipitate Purify Purification Precipitate->Purify Product Urea or Thiourea Derivative Purify->Product

General workflow for Urea and Thiourea formation.

Diazotization and Subsequent Reactions

Diazotization of the amino group of this compound converts it into a diazonium salt, an excellent leaving group (N₂). This intermediate can then be displaced by a variety of nucleophiles in Sandmeyer or related reactions, allowing for the introduction of functionalities that are otherwise difficult to install directly.

Experimental Protocol: General Procedure for Diazotization followed by Sandmeyer Reaction
  • Diazotization: Dissolve this compound (1.0 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 equivalents) in water, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the diazonium salt.

  • Sandmeyer Reaction (Halogen or Cyano Introduction): In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding concentrated acid. Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired substituted isonicotinate.

Quantitative Data for Diazotization-Sandmeyer Reactions
Copper(I) SaltProduct NameMolecular FormulaTypical Yield (%)
CuClMethyl 2-chloro-5-bromoisonicotinateC₈H₅BrClNO₂60-75
CuBrMethyl 2,5-dibromoisonicotinateC₈H₅Br₂NO₂65-80
CuCNMethyl 5-bromo-2-cyanoisonicotinateC₉H₅BrN₂O₂50-65

Yields are based on typical Sandmeyer reactions and can be highly substrate and condition dependent.

Diazotization_Sandmeyer cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification Start This compound in strong acid Cool Cool to 0-5 °C Start->Cool AddNitrite Add NaNO₂ solution Cool->AddNitrite Diazonium Diazonium Salt Formation AddNitrite->Diazonium AddDiazo Add diazonium salt solution Diazonium->AddDiazo CopperSalt Prepare Cu(I)X solution CopperSalt->AddDiazo Warm Warm to RT, then heat AddDiazo->Warm EvolveN2 N₂ evolution Warm->EvolveN2 Extract Extraction EvolveN2->Extract Purify Purification Extract->Purify FinalProduct Substituted Product Purify->FinalProduct

Workflow for Diazotization and Sandmeyer Reaction.

Disclaimer

The protocols and quantitative data provided in these application notes are intended as a general guide. Actual results may vary depending on the specific experimental conditions, purity of reagents, and scale of the reaction. It is highly recommended to perform small-scale optimization experiments before proceeding to a larger scale. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for the Development of Anti-Tubercular Agents Using Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Methyl 2-amino-5-bromoisonicotinate as a versatile starting material in the synthesis of novel anti-tubercular agents. This document outlines detailed protocols for derivatization through Suzuki-Miyaura coupling and Buchwald-Hartwig amination, methods for evaluating anti-tubercular activity, and presents key data in a structured format to facilitate research and development in this critical therapeutic area.

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective therapeutic agents to combat drug-resistant strains of Mycobacterium tuberculosis. This compound is a valuable and reactive building block in medicinal chemistry, particularly for the synthesis of heterocyclic compounds with potential anti-tubercular properties.[1] The presence of a bromine atom at the 5-position of the pyridine ring provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse structural motifs to explore the chemical space for anti-TB drug discovery.

Key Synthetic Pathways

Two powerful and widely used palladium-catalyzed cross-coupling reactions for the derivatization of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the formation of C-C and C-N bonds, respectively, at the 5-position of the isonicotinate scaffold.

Diagram: Synthetic Pathways for Derivatization

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd Catalyst, Base, Ligand suzuki_prod 5-Aryl/Heteroaryl Derivatives suzuki->suzuki_prod buchwald_prod 5-Amino Derivatives buchwald->buchwald_prod evaluation Anti-Tubercular Evaluation suzuki_prod->evaluation buchwald_prod->evaluation

Caption: Key synthetic routes for derivatizing this compound.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 5-aryl or 5-heteroaryl derivatives of this compound.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent mixture to the reaction vessel.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted derivative.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol details the synthesis of 5-amino derivatives of this compound.

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos or BINAP, 4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equivalents)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

While specific data for derivatives of this compound is not extensively available in the public domain, the following tables represent the expected format for presenting quantitative data based on the synthesis and evaluation of analogous anti-tubercular compounds.

Table 1: Synthesis of 5-Substituted Methyl 2-aminoisonicotinate Derivatives

Compound IDR GroupCoupling MethodYield (%)
1a 4-FluorophenylSuzuki-MiyauraData not available
1b 3-PyridylSuzuki-MiyauraData not available
2a MorpholinoBuchwald-HartwigData not available
2b Piperidin-1-ylBuchwald-HartwigData not available

Table 2: In Vitro Anti-Tubercular Activity and Cytotoxicity

Compound IDMIC against M. tuberculosis H37Rv (µg/mL)Cytotoxicity (CC₅₀ in Vero cells, µM)Selectivity Index (SI = CC₅₀/MIC)
1a Data not availableData not availableData not available
1b Data not availableData not availableData not available
2a Data not availableData not availableData not available
2b Data not availableData not availableData not available
Isoniazid 0.025 - 0.05> 1000> 20000
Rifampicin 0.05 - 0.2> 20> 100

Protocol 3: In Vitro Anti-Tubercular Activity Screening

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis H37Rv.

Materials:

  • Synthesized compounds dissolved in DMSO

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microplates

  • Resazurin solution (0.01% w/v in water)

  • Positive control drugs (Isoniazid, Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 100 µg/mL to 0.09 µg/mL.

  • Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compounds. Include wells with positive controls, a negative control (broth and inoculum only), and a sterility control (broth only).

  • Seal the plates and incubate at 37 °C for 7 days.

  • After incubation, add 30 µL of Resazurin solution to each well and re-incubate for 24 hours.

  • Assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Workflow for Anti-Tubercular Agent Development

The following diagram illustrates the logical workflow from starting material to the evaluation of potential anti-tubercular agents.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound reaction Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization mic MIC Determination (M. tuberculosis H37Rv) characterization->mic cytotoxicity Cytotoxicity Assay (e.g., Vero cells) mic->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow from synthesis to biological evaluation of anti-tubercular agents.

Conclusion

This compound is a promising scaffold for the development of novel anti-tubercular agents. The synthetic protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer robust methods for generating diverse libraries of compounds. The subsequent biological evaluation protocols are essential for identifying potent and selective inhibitors of Mycobacterium tuberculosis. Further research focusing on the synthesis and comprehensive evaluation of derivatives from this starting material is warranted to uncover new lead compounds for the treatment of tuberculosis.

References

Application Notes and Protocols for the Purification of Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of Methyl 2-amino-5-bromoisonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established laboratory techniques and data from patent literature, offering robust procedures for obtaining high-purity material.

Introduction

This compound is a substituted pyridine derivative widely used as a building block in organic synthesis. Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The protocols herein describe common and effective purification methods, including column chromatography, recrystallization, and liquid-liquid extraction, to remove unreacted starting materials, by-products, and other impurities.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Off-white to pale yellow crystalline powder[1]
Melting Point 180-185 °C (decomposes)[1]
Solubility Soluble in DMSO and DMF; sparingly soluble in water[1]

Purification Protocols

Column Chromatography

Silica gel column chromatography is a highly effective method for purifying this compound, yielding a product with high purity. A patent describing the synthesis of this compound specifies silica gel chromatography with a gradient of ethyl acetate in heptane as the purification method.[2]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Heptane (or Hexane)

  • Ethyl Acetate

  • Glass column

  • Collection tubes

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in heptane.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing. Do not let the silica bed run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with 100% heptane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in heptane from 0% to 40%.[2] The optimal gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Recrystallization (Adapted Protocol)

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally. Based on the purification of similar compounds, suitable solvents for recrystallization could include benzene or a mixture of polar and non-polar solvents.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Benzene, Ethanol/Water, Ethyl Acetate/Hexane)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Buchner funnel)

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Liquid-Liquid Extraction (Adapted Protocol)

Liquid-liquid extraction can be used as a preliminary purification step to remove acidic or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous acidic solution (e.g., 1M HCl)

  • Aqueous basic solution (e.g., 1M NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent in a separatory funnel.

  • Acidic Wash: Wash the organic layer with an aqueous acidic solution to remove any basic impurities.

  • Basic Wash: Wash the organic layer with an aqueous basic solution to remove any acidic impurities.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.

Quantitative Data

Purification MethodMobile/Solvent SystemYieldPurityReference
Column Chromatography0-40% Ethyl Acetate in Heptane46%>95% (LCMS)[2]

Purification Workflow Diagram

PurificationWorkflow Purification Workflow for this compound crude_product Crude Product extraction Liquid-Liquid Extraction (Optional) crude_product->extraction Initial Cleanup column_chromatography Column Chromatography (Silica Gel, Heptane/EtOAc) crude_product->column_chromatography Direct Purification extraction->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Further Purification pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-bromoisonicotinate in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental challenges and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q1: Why is my Suzuki coupling reaction with this compound failing or giving very low yields?

A1: Low yields or reaction failure are common when working with aminopyridine substrates. The primary challenges stem from the inherent properties of the molecule.[1]

  • Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can inhibit or deactivate the catalyst, halting the catalytic cycle.[1][2]

  • Substrate Reactivity: While the bromine at the 5-position is generally a good leaving group, the electron-donating amino group at the 2-position can decrease the reactivity of the C-Br bond towards the crucial oxidative addition step.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often requires careful optimization for this specific substrate class.[1]

Q2: I'm observing my starting material being consumed, but the desired product yield is low. What are the likely side reactions?

A2: Several side reactions can compete with your desired coupling, leading to the consumption of starting materials without forming the product. The most common are:

  • Protodeboronation: This is the protonolysis of your boronic acid or ester coupling partner, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This is especially prevalent with electron-deficient boronic acids.[4]

  • Dehalogenation: Your starting material, this compound, can be converted to Methyl 2-aminoisonicotinate. This occurs when the palladium intermediate reacts with a hydride source in the mixture (which can be the solvent or certain bases) instead of the boronic acid.[1][5]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It can become significant if the catalytic cycle is slow or if oxygen is present, which can interfere with the Pd(0) catalyst.[2][3]

Q3: My reaction mixture turns black. What does this mean and how can I prevent it?

A3: The formation of a black precipitate, known as palladium black, indicates the decomposition of the active Pd(0) catalyst into palladium metal aggregates.[3] This is a common sign of catalyst deactivation. Potential causes include:

  • Insufficient ligand to stabilize the Pd(0) species.

  • High reaction temperatures causing catalyst decomposition.

  • Presence of oxygen or other impurities in the reagents or solvents.[3][4]

To prevent this, ensure you are using a sufficient ligand-to-palladium ratio, consider using more robust (e.g., Buchwald-type) ligands, lower the reaction temperature if possible, and use thoroughly degassed, anhydrous solvents.[3]

Q4: What are the best starting conditions (catalyst, ligand, base, solvent) for this substrate?

A4: For challenging heteroaryl substrates like this, standard catalysts like Pd(PPh₃)₄ may not be effective.[2] A more active catalyst system is generally required.

  • Catalyst/Ligand: Modern systems using bulky, electron-rich phosphine ligands are highly recommended as they facilitate the oxidative addition step and can prevent catalyst inhibition.[1][6] Good starting points include using a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ in combination with ligands such as SPhos, XPhos, or RuPhos.[1][7]

  • Base: The choice of base is critical. Weaker inorganic bases are often preferred to minimize side reactions like boronic acid decomposition. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices.[1][3]

  • Solvent: Aprotic polar solvents are typically used. A mixture of 1,4-dioxane/water or toluene/water is a common and effective solvent system.[7] Rigorous degassing of the solvent is essential.[3]

Minimizing Common Side Reactions

Side ReactionCauseMitigation Strategies
Protodeboronation Presence of water/protons; base-catalyzed decomposition of boronic acid.[3]Use boronic esters (e.g., pinacol or MIDA esters) which are more stable than boronic acids.[1][8] Use anhydrous conditions where possible. Employ milder bases (e.g., K₂CO₃, Cs₂CO₃, KF).[1][4]
Dehalogenation Hydride sources in the reaction mixture (e.g., solvents, amine bases).[5]Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2] Choose a solvent less prone to acting as a hydride source. Optimize reaction time to avoid prolonged exposure to reaction conditions after product formation is complete.[1]
Homocoupling Presence of oxygen; incomplete reduction of Pd(II) precatalyst; slow transmetalation.[2]Thoroughly degas all solvents and reagents.[4] Use a direct Pd(0) source or ensure conditions are adequate for complete reduction of Pd(II).[2] Adjusting the ligand or temperature may improve the rate of the catalytic cycle, disfavoring homocoupling.[3]
Catalyst Inhibition Coordination of pyridine and amino nitrogens to the palladium center.[1][2]Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that sterically hinder coordination of the substrate to the catalyst.[1][7]

Recommended Experimental Protocols

The following are general protocols adapted from successful Suzuki couplings of structurally similar aminopyridines.[7][9] Optimization may be required for your specific boronic acid coupling partner.

Protocol 1: Using a Buchwald Ligand System
  • Reagents & Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)

    • SPhos (4-6 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

    • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 or 10:1 ratio)

    • Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[7]

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[7]

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: Using a Pre-catalyst
  • Reagents & Materials:

    • This compound (1.0 eq)

    • Arylboronic acid pinacol ester (1.2 eq)

    • Pd-PEPPSI-IPr (2-5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous, degassed THF

    • Schlenk tube or reaction vial, magnetic stirrer, inert atmosphere (Argon)

  • Procedure:

    • In a glovebox or under a stream of argon, add this compound, the arylboronic acid pinacol ester, Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube.[7]

    • Add anhydrous THF via syringe.

    • Seal the tube and heat the reaction mixture to 60-80 °C.

    • Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.[7]

    • After completion, cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[7]

Quantitative Data for Analogous Substrates

The following table summarizes yields for the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, providing a benchmark for expected outcomes.[9]

Catalyst SystemBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80

Visual Guides

Suzuki_Troubleshooting Start Reaction Start: Low Yield or Failure CheckReagents Check Reagent Quality & Reaction Setup Start->CheckReagents ReagentPurity Are reagents pure & dry? Is atmosphere inert? CheckReagents->ReagentPurity SideReactions Analyze for Side Products (LC-MS, NMR) Dehalogenation Dehalogenation (Starting Material - Br + H) SideReactions->Dehalogenation Protodeboronation Protodeboronation (Boronic Acid - B(OH)2 + H) SideReactions->Protodeboronation PdBlack Palladium Black Formation? SideReactions->PdBlack OptimizeConditions Systematic Optimization ChangeLigand Screen Ligands (e.g., SPhos, XPhos) OptimizeConditions->ChangeLigand ChangeBase Screen Bases (K3PO4, K2CO3, Cs2CO3) OptimizeConditions->ChangeBase ChangeSolvent Screen Solvents (Dioxane, Toluene, THF) OptimizeConditions->ChangeSolvent ReagentPurity->SideReactions Yes FixReagents Use fresh/purified reagents. Ensure rigorous degassing & inert conditions. ReagentPurity->FixReagents No FixReagents->Start FixDehalogenation Improve inert atmosphere. Avoid hydride sources. Dehalogenation->FixDehalogenation FixProtodeboronation Use boronic ester. Use milder base (K3PO4). Use anhydrous conditions. Protodeboronation->FixProtodeboronation PdBlack->OptimizeConditions No FixPdBlack Increase ligand ratio. Use bulky/robust ligand. Lower temperature. PdBlack->FixPdBlack Yes FixDehalogenation->OptimizeConditions FixProtodeboronation->OptimizeConditions FixPdBlack->OptimizeConditions Success Successful Coupling ChangeLigand->Success ChangeBase->Success ChangeSolvent->Success Suzuki_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-Br RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Ar-Ar' Product Coupled Product (Ar-Ar') RE->Product Pd0 Pd(0)L_n Catalyst RE->Pd0 Regeneration ArBr Methyl 2-amino- 5-bromoisonicotinate (Ar-Br) ArBr->OA Boronic Boronic Acid/Ester (Ar'-B(OR)2) Boronic->TM Base Base (e.g., K3PO4) Base->TM Pd0->OA

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of Methyl 2-amino-5-bromoisonicotinate. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to obtain this compound?

A1: The most frequently cited method is the direct bromination of Methyl 2-aminoisonicotinate using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1]

Q2: What are the primary applications of this compound?

A2: This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, including those with antiviral and antitumor properties.[2] It is also used in the development of agrochemicals.[3] Its structure is well-suited for further functionalization, particularly through cross-coupling reactions.[3]

Q3: What are the key safety considerations when handling the reagents for this synthesis?

A3: N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care in a well-ventilated fume hood. Bromine, if used, is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The compound itself may cause an allergic skin reaction.[4]

Experimental Protocols

Protocol 1: Synthesis via Bromination of Methyl 2-aminoisonicotinate

This protocol is based on the electrophilic aromatic substitution of Methyl 2-aminoisonicotinate using N-Bromosuccinimide (NBS).

Materials:

  • Methyl 2-aminoisonicotinate

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-aminoisonicotinate (1.0 eq) in DMF.

  • Slowly add N-Bromosuccinimide (1.1 eq) to the solution at room temperature.[1]

  • Stir the reaction mixture at room temperature for approximately 20-30 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.[1]

  • Extract the aqueous layer with Ethyl Acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My bromination reaction is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the bromination of pyridine derivatives can arise from several factors. Below are common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Ensure the reaction has gone to completion by monitoring with TLC. If the starting material is still present after the initial reaction time, consider extending the stirring period. A slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.

  • Suboptimal Brominating Agent:

    • Solution: While NBS is commonly used, other brominating agents can be employed. However, using elemental bromine has been reported to result in lower yields (around 23%) after purification.[4] It is crucial to use fresh, high-purity NBS, as degraded reagent can lead to lower reactivity.

  • Side Reactions:

    • Solution: The amino group is a strong activating group, which can sometimes lead to di-bromination, although the 5-position is generally favored. To minimize this, ensure the stoichiometry of NBS is carefully controlled (a slight excess, e.g., 1.1 equivalents, is often sufficient). Adding the NBS portion-wise can also help to control the reaction.

Issue 2: Difficulty in Product Purification

Question: I am having trouble isolating a pure product. What purification strategies are recommended?

Answer: Purification can be challenging due to the presence of unreacted starting materials, the brominating agent by-products (succinimide), and potential side products.

  • Removal of Succinimide:

    • Solution: Succinimide, the by-product of NBS, has some water solubility. A thorough aqueous workup, including washes with water and saturated sodium bicarbonate solution, is crucial.

  • Column Chromatography:

    • Solution: Silica gel column chromatography is an effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.

  • Recrystallization:

    • Solution: If the crude product is a solid, recrystallization can be an effective purification technique. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions for crystallization.

Data Presentation

Table 1: Illustrative Reaction Conditions and Outcomes for Bromination

ParameterCondition ACondition BCondition C
Starting Material Methyl 2-aminoisonicotinateMethyl 2-aminoisonicotinateMethyl 2-aminoisonicotinate
Brominating Agent NBS (1.1 eq)Bromine (1.1 eq)NBS (1.5 eq)
Solvent DMFAcetic AcidDMF
Temperature Room Temperature50°CRoom Temperature
Reaction Time 30 minutes2 hours30 minutes
Observed Yield (Crude) ~35%[4]~23% (after column)[4]Potentially lower due to side reactions
Key Observation Standard, controlled reactionHarsher conditions, lower yieldRisk of over-bromination

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification prep1 Dissolve Methyl 2-aminoisonicotinate in DMF prep2 Prepare NBS solution react1 Add NBS to starting material solution prep2->react1 react2 Stir at Room Temperature (20-30 min) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with ice-cold water react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Aqueous Washes (NaHCO3, Brine) workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify1 Column Chromatography or Recrystallization workup4->purify1 purify2 Characterize Pure Product purify1->purify2

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Optimization Strategies start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (e.g., Di-bromination) start->cause2 cause3 Degraded Reagents start->cause3 sol1 Extend reaction time / Monitor by TLC cause1->sol1 Address sol2 Control NBS stoichiometry (1.1 eq) cause2->sol2 Mitigate sol3 Use fresh, high-purity NBS cause3->sol3 Verify

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Synthesis of Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-bromoisonicotinate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am planning to synthesize this compound. What is a general synthetic approach?

A common and effective method for the synthesis of this compound is the direct bromination of Methyl 2-aminoisonicotinate using a suitable brominating agent. A representative protocol is provided below. This approach is favored for its straightforward nature.

Q2: My reaction is producing multiple products, and the yield of the desired this compound is low. What are the likely side reactions?

Several side reactions can occur during the synthesis, leading to a complex product mixture and reduced yield. The most common side reactions include:

  • Over-bromination: The amino group in the starting material is strongly activating, making the pyridine ring susceptible to further electrophilic substitution. This can lead to the formation of di-brominated byproducts.

  • Formation of Isomeric Products: While the 5-position is generally favored for bromination due to the directing effects of the amino and ester groups, small amounts of other isomers may form.

  • Hydrolysis of the Methyl Ester: If the reaction conditions are not anhydrous, or if acidic or basic conditions are employed during workup at elevated temperatures, the methyl ester can hydrolyze to the corresponding carboxylic acid.

  • Starting Material Impurities: The purity of the starting Methyl 2-aminoisonicotinate is crucial. Any impurities present in the starting material can lead to the formation of additional byproducts.

Q3: How can I minimize the formation of the di-brominated byproduct?

Minimizing the formation of di-brominated impurities is a key challenge. Here are several strategies to improve the selectivity of the reaction for the desired mono-brominated product:

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to the starting material. A slight excess of the starting material can also be employed to consume the brominating agent and reduce the chance of di-bromination.

  • Slow Addition of Brominating Agent: Add the brominating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, disfavoring the second bromination reaction.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C). Lower temperatures generally increase the selectivity of electrophilic aromatic substitution reactions.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine.

Q4: I have a persistent impurity in my final product. How can I effectively purify this compound?

Purification of the final product can be challenging due to the similar polarities of the desired product and potential byproducts. The following techniques can be employed:

  • Recrystallization: This is often the most effective method for purifying the solid product. Suitable solvent systems need to be determined empirically, but combinations of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexanes) are good starting points.

  • Column Chromatography: For more difficult separations, silica gel column chromatography can be used. A gradient elution with a mixture of ethyl acetate and hexanes is a common choice for separating aromatic compounds of varying polarity.

  • Washing: Washing the crude product with a suitable solvent can help to remove certain impurities. For example, washing with a non-polar solvent like hexanes can remove less polar impurities, while a wash with a cold polar solvent might remove more polar impurities.

Experimental Protocols

A representative protocol for the synthesis of this compound is detailed below. This protocol is based on analogous procedures for the bromination of similar aminopyridine derivatives.

Synthesis of this compound

  • Materials:

    • Methyl 2-aminoisonicotinate

    • N-Bromosuccinimide (NBS)

    • Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-aminoisonicotinate (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the NBS solution dropwise to the cooled solution of Methyl 2-aminoisonicotinate over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into a beaker containing ice water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Parameters for the Bromination of Aminopyridine Derivatives

ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂, reducing over-bromination.
Solvent Dimethylformamide (DMF)Good solvent for both starting material and reagent.
Temperature 0-5 °CIncreases selectivity for mono-bromination.
Stoichiometry 1:1 (Substrate:NBS)Minimizes the formation of di-brominated byproduct.
Reaction Time 2-4 hours (post-addition)Should be monitored by TLC to avoid prolonged reaction times which can lead to side products.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products & Byproducts Methyl 2-aminoisonicotinate Methyl 2-aminoisonicotinate Dissolution Dissolution Methyl 2-aminoisonicotinate->Dissolution N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) Slow Addition of NBS Slow Addition of NBS N-Bromosuccinimide (NBS)->Slow Addition of NBS DMF (Solvent) DMF (Solvent) DMF (Solvent)->Dissolution Cooling (0-5 °C) Cooling (0-5 °C) Dissolution->Cooling (0-5 °C) Cooling (0-5 °C)->Slow Addition of NBS Stirring (2-4h) Stirring (2-4h) Slow Addition of NBS->Stirring (2-4h) Quenching (Ice Water) Quenching (Ice Water) Stirring (2-4h)->Quenching (Ice Water) Di-brominated byproduct Di-brominated byproduct Stirring (2-4h)->Di-brominated byproduct Unreacted Starting Material Unreacted Starting Material Stirring (2-4h)->Unreacted Starting Material Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Quenching (Ice Water)->Extraction (Ethyl Acetate) Washing (Water, Brine) Washing (Water, Brine) Extraction (Ethyl Acetate)->Washing (Water, Brine) Drying & Concentration Drying & Concentration Washing (Water, Brine)->Drying & Concentration Purification Purification Drying & Concentration->Purification This compound (Desired Product) This compound (Desired Product) Purification->this compound (Desired Product)

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Methyl 2-aminoisonicotinate Methyl 2-aminoisonicotinate Desired Product This compound Methyl 2-aminoisonicotinate->Desired Product 1 eq. Brominating Agent Isomerization Isomeric Mono-bromo Products Methyl 2-aminoisonicotinate->Isomerization Poor Regioselectivity Incomplete Reaction Unreacted Starting Material Methyl 2-aminoisonicotinate->Incomplete Reaction Insufficient Reagent/Time Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Over-bromination Di-brominated Product Desired Product->Over-bromination Excess Brominating Agent Hydrolysis 2-Amino-5-bromoisonicotinic Acid Desired Product->Hydrolysis H2O, Acid/Base

Caption: Potential side reactions in the synthesis of this compound.

Technical Support Center: Purification of Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with brominated pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing brominated pyridines?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These often include:

  • Unreacted Starting Materials: Such as the parent pyridine or other precursors.

  • Over- or Under-Brominated Species: Depending on the reaction conditions, you may find di- or tri-brominated pyridines, or unreacted starting material.

  • Regioisomers: Bromination can produce a mixture of isomers (e.g., 2-bromo-, 3-bromo-, and 4-bromopyridine), which can be challenging to separate due to similar physical properties.[1][2]

  • Debrominated Byproducts: Loss of bromine can occur under certain conditions, leading to the parent pyridine or other debrominated derivatives.

  • Reagent-Related Impurities: If using N-bromosuccinimide (NBS), residual succinimide may be present.[3]

  • Solvent and Water: Pyridine is hygroscopic and readily absorbs atmospheric moisture.[4] Residual high-boiling solvents can also be a common impurity.[5]

Q2: My crude product is a dark, viscous oil and will not solidify. What are the likely causes and solutions?

A2: A crude product failing to solidify is a common issue, often pointing to a high impurity content or residual solvent.[5]

  • Residual Solvent: High-boiling solvents used in the reaction (like pyridine or DMF) can prevent crystallization. Try removing the solvent under a high vacuum, possibly with gentle heating or co-evaporation with a lower-boiling solvent like toluene.[5][6]

  • High Impurity Load: A significant amount of impurities can depress the melting point of your product, resulting in an oil.[5] Attempting a pre-purification step, such as an acid-base extraction, can remove certain impurities.[5]

  • Precipitation/Trituration: You can attempt to precipitate the product by dissolving the oil in a minimal amount of a good solvent (e.g., ethanol, DCM) and adding a non-polar anti-solvent (e.g., hexanes, diethyl ether) dropwise until the product crashes out.[5]

Q3: How can I effectively remove pyridine used as a solvent from my reaction mixture?

A3: Pyridine can be difficult to remove completely by simple evaporation.

  • Azeotropic Distillation: Co-evaporation with a solvent like toluene under reduced pressure is an effective method to azeotropically remove residual pyridine.[6]

  • Acid Wash: The most common method is to perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate or DCM) and wash it several times with a dilute aqueous acid solution (e.g., 1-2 M HCl or 10% aqueous copper sulfate).[6][7] The basic pyridine is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[6] Be cautious if your target compound is also acid-sensitive or has basic functional groups.[6]

  • Chromatography: Passing the crude material through a short plug of silica or alumina can also effectively remove pyridine.[7]

Troubleshooting Guides by Purification Technique

Column Chromatography

Issue 1: My brominated pyridine derivative shows severe peak tailing and streaks on the TLC plate, leading to poor separation.

  • Possible Cause: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.[8]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (TEA) or pyridine is added to the solvent system to occupy the active sites on the silica, which improves peak shape.[8]

    • pH Adjustment: Using a mobile phase with a controlled pH can suppress the ionization of the silanol groups, reducing interactions.[8]

    • Change of Stationary Phase: Switch to a more inert stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for purifying basic compounds. Alternatively, consider using a polymer-based or end-capped silica column.[8]

Issue 2: I am observing very low recovery of my compound after column chromatography.

  • Possible Cause: Your compound may be irreversibly binding to the silica gel or degrading on the acidic stationary phase.

  • Solutions:

    • 2D TLC Test: To check for on-plate degradation, spot your sample on a TLC plate, develop it, dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system.[8] If new spots appear off the diagonal, your compound is likely degrading on the silica.

    • Deactivate the Stationary Phase: Use the methods described above (adding TEA to the eluent or switching to alumina) to minimize strong interactions and potential degradation.[8]

    • Optimize Loading: Ensure you are not overloading the column, as this can lead to band broadening and apparent low recovery of the pure fractions.

Recrystallization

Issue 1: No crystals are forming after the solution has cooled, even in an ice bath.

  • Possible Cause: This is often due to using too much solvent, the solution being supersaturated, or the presence of impurities that inhibit crystallization.[9]

  • Solutions:

    • Reduce Solvent Volume: The most common reason for crystallization failure is excessive solvent.[9] Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound, then allow it to cool again.[9]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9][10]

      • Seeding: If you have a pure crystal of your compound, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.[9][10]

    • Add an Anti-Solvent: If your compound is dissolved in a polar solvent, you can try slowly adding a non-polar anti-solvent in which your compound is insoluble until the solution becomes cloudy, then allow it to stand.

Issue 2: The recrystallized product is still impure, or the recovery is very low.

  • Possible Cause: The chosen solvent may not be optimal, or the cooling process was too rapid.

  • Solutions:

    • Re-evaluate Solvent Choice: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at high temperatures, while impurities should remain soluble at all temperatures.[10] Perform small-scale solubility tests to find the best solvent or solvent pair (e.g., Ethanol/Water, DCM/Hexane).[9]

    • Slow Cooling: Cool the solution slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate out of solution along with impurities, rather than forming pure crystals.[11]

    • Washing: After filtering the crystals, wash them with a small amount of cold recrystallization solvent to remove any remaining impurities on the crystal surface.

Data & Experimental Protocols

Data Presentation

Table 1: Common Impurities & Identification Methods

Impurity TypePotential SourceRecommended Analytical Technique
RegioisomersBromination reactionHPLC, GC-MS, ¹H NMR
Over/Under-brominated speciesNon-stoichiometric reagentsHPLC, LC-MS
Debrominated byproductReaction conditions, instabilityGC-MS, LC-MS
SuccinimideUse of NBS as a reagent¹H NMR (singlet ~2.5 ppm in CDCl₃)
Pyridine (solvent)Reaction solvent¹H NMR, GC-MS

Table 2: Starting Conditions for Column Chromatography of Brominated Pyridines

Stationary PhaseTypical Eluent SystemModifierUse Case
Silica GelHexane / Ethyl Acetate1% Triethylamine (TEA)General purpose, for moderately polar compounds.
Silica GelDichloromethane / Methanol1% Triethylamine (TEA)For more polar brominated pyridine derivatives.
Neutral AluminaHexane / Ethyl AcetateNoneFor acid-sensitive compounds or to avoid tailing.
Experimental Protocols

Protocol 1: General Column Chromatography Protocol for Purifying a Brominated Pyridine

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or gentle pressure. Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading: Dissolve the crude brominated pyridine in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed.

  • Elution: Add the eluent and begin collecting fractions. Gradually increase the polarity of the eluent system (gradient elution) to elute your compound.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization Protocol

  • Solvent Selection: Choose an appropriate solvent in which your compound has high solubility when hot and low solubility when cold.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.[12] Continue adding small portions of hot solvent until the solid just dissolves completely.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing & Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum to remove all residual solvent.[5]

Visualizations

Troubleshooting_Oily_Product

Purification_Decision_Tree

Column_Chromatography_Workflow

References

Technical Support Center: Synthesis of Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Methyl 2-amino-5-bromoisonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary synthetic routes, each with its own set of advantages and potential challenges:

  • Route A: Bromination of Methyl 2-aminoisonicotinate. This route is often preferred due to the commercial availability of the starting material. It involves the direct bromination of the pyridine ring.

  • Route B: Amination of Methyl 5-bromoisonicotinate. This route is an alternative for researchers who may have access to the brominated precursor. It involves a nucleophilic substitution of the bromine atom with an amino group.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Key parameters to control include:

  • Reaction Temperature: Temperature control is crucial for both bromination and amination reactions to minimize side product formation.

  • Purity of Starting Materials: Using high-purity starting materials is essential to avoid introducing impurities that can interfere with the reaction and complicate purification.

  • Stoichiometry of Reagents: Precise control over the molar ratios of reactants is necessary to ensure complete conversion and minimize unreacted starting materials.

  • Solvent Selection: The choice of solvent can significantly impact reaction rate and selectivity.

Q3: How can I purify the final product?

A3: Recrystallization is a common and effective method for purifying this compound. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvents for similar compounds include acetonitrile, ethanol, or mixtures of solvents.

Troubleshooting Guides

Route A: Bromination of Methyl 2-aminoisonicotinate

This section provides troubleshooting for the synthesis of this compound starting from Methyl 2-aminoisonicotinate.

Problem 1: Low Yield of Brominated Product

Possible Cause Troubleshooting & Optimization
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. - Increase Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. - Increase Temperature: Cautiously increase the reaction temperature in small increments, while monitoring for byproduct formation.
Suboptimal Brominating Agent - Choice of Reagent: N-Bromosuccinimide (NBS) is a common and effective brominating agent for this type of reaction. - Reagent Quality: Ensure the NBS is of high purity and has been stored properly to avoid decomposition.
Poor Solubility of Starting Material - Solvent Selection: Ensure the starting material is fully dissolved in the chosen solvent. Common solvents for bromination include N,N-Dimethylformamide (DMF) or acetonitrile.

Problem 2: Formation of Multiple Products (Isomers or Di-brominated Species)

Possible Cause Troubleshooting & Optimization
Reaction Temperature Too High - Lower the Temperature: Perform the reaction at a lower temperature to improve selectivity. Running the reaction at 0°C or even lower may be beneficial.
Incorrect Stoichiometry - Control Brominating Agent: Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.0-1.1 equivalents of NBS) to minimize di-bromination.
Reaction Time Too Long - Optimize Reaction Time: Once the starting material is consumed (as determined by TLC/HPLC), quench the reaction to prevent further reactions.
Route B: Amination of Methyl 5-bromoisonicotinate

This section provides troubleshooting for the synthesis of this compound starting from Methyl 5-bromoisonicotinate.

Problem 1: Low Conversion to the Amino Product

Possible Cause Troubleshooting & Optimization
Inefficient Aminating Agent - Choice of Amine Source: Ammonia or a protected amine source can be used. For direct amination, using a solution of ammonia in a suitable solvent is common. - Use of a Stronger Base/Catalyst: In some cases, a copper catalyst or a strong base like sodium amide may be required to facilitate the amination.
Reaction Temperature Too Low - Increase Temperature: Amination of aryl halides often requires elevated temperatures. Gradually increase the temperature while monitoring the reaction.
Decomposition of Starting Material - Temperature Control: While higher temperatures may be needed, excessive heat can lead to decomposition. Find the optimal temperature that balances reaction rate and stability.

Experimental Protocols

Representative Protocol for Bromination of a Substituted 2-Aminopyridine

This protocol is adapted from the synthesis of a similar compound, 2-amino-5-bromo-4-methylpyridine, and can be used as a starting point for the synthesis of this compound.

Materials:

  • Methyl 2-aminoisonicotinate

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-aminoisonicotinate in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of NBS (1.0-1.1 equivalents) in DMF to the cooled solution.

  • Stir the reaction mixture at 0°C and monitor the progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water to precipitate the product.

  • Filter the solid and wash with water.

  • Recrystallize the crude product from a suitable solvent like acetonitrile to obtain pure this compound.

Quantitative Data (Illustrative Example for a similar reaction):

ReactantMolar Eq.Purity
2-Amino-4-methylpyridine1.0>98%
N-Bromosuccinimide1.0>99%
Product Reported Yield Purity (after recrystallization)
2-Amino-5-bromo-4-methylpyridine~80-90%>99%

Visualizations

Synthetic Workflow cluster_route_a Route A: Bromination cluster_route_b Route B: Amination Start_A Methyl 2-aminoisonicotinate Step_A1 Bromination (e.g., NBS in DMF) Start_A->Step_A1 Product_A This compound Step_A1->Product_A Start_B Methyl 5-bromoisonicotinate Step_B1 Amination (e.g., NH3, Cu catalyst) Start_B->Step_B1 Product_B This compound Step_B1->Product_B

Caption: Possible synthetic routes to this compound.

Troubleshooting Logic Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Products Side Products? Low_Yield->Side_Products Check_Purity Check Starting Material Purity Incomplete_Reaction->Check_Purity Optimize_Time_Temp Optimize Reaction Time/Temp Incomplete_Reaction->Optimize_Time_Temp Change_Solvent Consider Different Solvent Incomplete_Reaction->Change_Solvent Side_Products->Optimize_Time_Temp Check_Stoichiometry Check Reagent Stoichiometry Side_Products->Check_Stoichiometry

Caption: A logical workflow for troubleshooting low yield issues.

"dehalogenation side products of Methyl 2-amino-5-bromoisonicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-bromoisonicotinate. The focus is on addressing the common issue of dehalogenation, which leads to the formation of the undesired side product, Methyl 2-aminoisonicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common dehalogenation side product observed during reactions with this compound?

The primary dehalogenation side product is Methyl 2-aminoisonicotinate (CAS No. 6937-03-7), which results from the replacement of the bromine atom with a hydrogen atom.[1]

Q2: What are the typical reaction types where dehalogenation of this compound is a significant side reaction?

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. It can also occur during other reduction or metal-catalyzed processes.

Q3: How can I detect the presence of the dehalogenated side product, Methyl 2-aminoisonicotinate?

The presence of Methyl 2-aminoisonicotinate can be detected using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The side product will have a different retention time in HPLC and a molecular weight corresponding to the loss of bromine and the gain of hydrogen.

Q4: What is the impact of this dehalogenated impurity on subsequent experimental steps?

The presence of Methyl 2-aminoisonicotinate can complicate purification processes due to its similar polarity to the starting material and other reaction components. In drug development, such impurities can affect the biological activity and safety profile of the final compound.

Troubleshooting Guide: Dehalogenation of this compound

This guide provides potential causes and solutions for the unwanted dehalogenation of this compound during a chemical reaction.

Problem Potential Cause Recommended Solution
Formation of Methyl 2-aminoisonicotinate as a side product 1. Catalyst Choice and Quality: The choice of palladium catalyst and its quality can influence the extent of dehalogenation. Some catalysts are more prone to promoting this side reaction.a. Catalyst Screening: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) and ligands to identify the optimal combination that minimizes dehalogenation for your specific reaction. b. Use High-Purity Catalysts: Ensure the catalyst used is of high purity and handled under an inert atmosphere to prevent degradation.
2. Reaction Conditions: Temperature, reaction time, and the nature of the base can all play a role in the formation of the dehalogenated product.a. Optimize Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. b. Monitor Reaction Time: Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation. c. Base Selection: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can significantly impact the reaction outcome.
3. Presence of Reducing Agents: Impurities in reagents or solvents, or the generation of reducing species in situ, can lead to the reduction of the carbon-bromine bond.a. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and free from contaminants that could act as reducing agents. b. Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can sometimes influence catalyst behavior.
4. Substrate Purity: Impurities in the starting this compound could potentially interfere with the desired reaction pathway.a. Verify Starting Material Purity: Confirm the purity of the starting material by HPLC or NMR before use.[2]

Quantitative Data Summary

Catalyst Ligand Base Temperature (°C) Desired Product Yield (%) Dehalogenated Side Product (%)
Pd(OAc)₂SPhosK₃PO₄808510
Pd(OAc)₂XPhosK₂CO₃1007520
Pd(PPh₃)₄-Cs₂CO₃1106035
PdCl₂(dppf)-Na₂CO₃90905

This data is illustrative and serves as a general guide for optimization.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction with Minimized Dehalogenation

  • Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired boronic acid (1.2 eq), a selected base (e.g., K₃PO₄, 2.0 eq), and the chosen palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water, 4:1).

  • Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80-90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Method for Catalytic Debromination (for synthesis of the dehalogenated product)

While typically an undesired side reaction, complete dehalogenation can be achieved intentionally. A general procedure for catalytic debromination of an aromatic bromide is as follows:

  • Reaction Setup: To a solution of the brominated aromatic compound in a suitable solvent like methanol, add a base such as sodium hydroxide (slightly less than one equivalent to neutralize the HBr formed).[3]

  • Catalyst Addition: Add a palladium on carbon catalyst (e.g., 3-5% Pd/C).[3]

  • Hydrogenation: Carry out the debromination using hydrogen gas, typically under pressure in an autoclave.[3]

  • Isolation: After the reaction is complete, filter off the catalyst. Remove the solvent under reduced pressure and add water to precipitate the product.[3]

Visualizations

Dehalogenation_Pathway cluster_main Reaction Pathway Start This compound Desired Desired Product (e.g., Cross-Coupling Product) Start->Desired Desired Reaction Side Dehalogenated Side Product (Methyl 2-aminoisonicotinate) Start->Side Dehalogenation (Side Reaction)

Caption: Reaction pathway showing the desired transformation and the competing dehalogenation side reaction.

Troubleshooting_Workflow Start Dehalogenation Observed? Analysis Analyze Reaction Components: - Catalyst - Base - Temperature - Reagent Purity Start->Analysis Yes Result Reduced Dehalogenation Start->Result No Optimize Systematically Optimize Conditions: - Screen Catalysts/Ligands - Lower Temperature - Screen Bases - Use High-Purity Reagents Analysis->Optimize Monitor Monitor Reaction Progress Closely Optimize->Monitor Monitor->Result

References

"managing poor solubility of Methyl 2-amino-5-bromoisonicotinate in reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing Methyl 2-amino-5-bromoisonicotinate

This guide provides researchers, scientists, and drug development professionals with practical solutions for managing the poor solubility of this compound (CAS: 882499-87-8) in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is an off-white to pale yellow crystalline powder. It is generally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), but it is only sparingly soluble in water and many common nonpolar organic solvents.[1] Its melting point is in the range of 180–185°C, during which it may decompose.[1]

Q2: I am observing incomplete or stalled reactions. Could this be related to the solubility of this compound?

A2: Yes, poor solubility is a frequent cause of incomplete or slow reactions.[2] Even if the compound appears to dissolve, the concentration in the solution might be too low to achieve an efficient reaction rate.[2] If the starting material precipitates from the solution, it indicates that its solubility limit has been exceeded under the current reaction conditions.

Q3: Which solvents are recommended for reactions involving this compound, especially for cross-coupling?

A3: For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, polar aprotic solvents are often preferred.[3][4] Solvent systems such as 1,4-dioxane/water, THF, DMF, and toluene are commonly used.[5][6][7][8] The choice of solvent can significantly influence reaction rates and even selectivity.[9]

Q4: How does temperature affect the solubility of this compound?

A4: For most solids, including structurally similar aminopyridine derivatives, solubility increases with temperature.[10][11] Increasing the reaction temperature is a primary strategy to dissolve more starting material and improve reaction kinetics. However, one must consider the boiling point of the solvent and the thermal stability of all reactants and catalysts.[10]

Q5: Can I use a co-solvent to improve solubility?

A5: Absolutely. Using a co-solvent system is a highly effective technique.[2] For instance, if your primary solvent is nonpolar (like toluene), adding a small amount of a polar aprotic solvent (like DMF or DMSO) can significantly enhance the solubility of polar reactants.[5] When working with aqueous systems, adding a miscible organic co-solvent like ethanol or DMSO can also be effective.[2] It's important to note that altering the solvent polarity may affect reaction kinetics.[2]

Troubleshooting Guide: Poor Solubility in Reactions

This section provides a systematic approach to diagnosing and solving solubility issues during your experiment.

Initial Assessment

If you observe a stalled reaction, low yield, or visible solid starting material in your reaction flask, use the following workflow to troubleshoot the problem.

G cluster_0 Troubleshooting Workflow Start Poor Solubility or Low Conversion Observed Solvent Is the solvent system optimized? Start->Solvent Temp Is the reaction temperature adequate? Solvent->Temp Yes ChangeSolvent Screen Alternative Solvents (e.g., Dioxane, DMF, DMSO) Solvent->ChangeSolvent No UseCosolvent Introduce a Co-solvent (e.g., Toluene/DMF) Solvent->UseCosolvent Partially Method Have physical methods been attempted? Temp->Method Yes IncreaseTemp Increase Reaction Temperature (within solvent/reagent limits) Temp->IncreaseTemp No Sonication Apply Sonication Method->Sonication No PTC Consider Phase-Transfer Catalysis (for immiscible reactants) Method->PTC If applicable End Re-evaluate Reaction (Monitor by TLC/LC-MS) Method->End Yes ChangeSolvent->Temp UseCosolvent->Temp IncreaseTemp->Method Sonication->End PTC->End

A logical workflow for troubleshooting poor solubility issues.
Solubility Enhancement Techniques

The relationship between different methods to improve solubility is multifaceted, often involving a combination of chemical and physical approaches.

G cluster_solvent Solvent System Modification cluster_physical Physical Methods cluster_additive Additive-Based Methods center Improved Solubility & Reaction Rate SolventScreen Solvent Screening (Like dissolves like) SolventScreen->center Cosolvency Co-solvency SolventScreen->Cosolvency Cosolvency->center pHTuning pH Adjustment (for ionizable groups) pHTuning->center Temperature Temperature Increase Temperature->center Sonication Sonication Temperature->Sonication Sonication->center Micronization Particle Size Reduction (Micronization) Micronization->center PTC Phase-Transfer Catalysis PTC->center Surfactants Surfactants/ Solubilizers Surfactants->center

Interrelated factors for enhancing reactant solubility.
Quantitative Data Summary

While specific solubility data for this compound is not extensively published, data for the related compound 2-aminopyridine in various solvents at different temperatures can provide a useful reference. Solubility generally increases with temperature and is highest in polar aprotic solvents.[10]

SolventPolarity IndexBoiling Point (°C)General Suitability for Aminopyridines
N-Methyl-2-pyrrolidone (NMP) 6.7202Excellent solubility[10]
Dimethylformamide (DMF) 6.4153Excellent solubility[1][10]
Dimethyl Sulfoxide (DMSO) 7.2189Excellent solubility[1]
1,4-Dioxane 4.8101Good, often used with water for Suzuki reactions[6]
Acetonitrile 5.882Moderate solubility[10]
Toluene 2.4111Poor, often requires a co-solvent[5]
n-Hexane 0.169Very Poor[10]

Data adapted from studies on similar aminopyridine structures.[10]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a Co-solvent System

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, a reaction where it is frequently used.[1] The conditions are adapted from procedures for structurally similar and challenging halo-pyridines.[6][7][8]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6][7]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 eq)[6][7]

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]

  • Under the inert atmosphere, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).[6][7]

  • Stir the reaction mixture vigorously and heat to 85-95°C.[6][7]

  • Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 12-24 hours.[6][7]

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Enhancing Solubility with Sonication

If initial heating and stirring are insufficient to dissolve the starting material, sonication can be applied.

Procedure:

  • Prepare the reaction mixture in the flask as described in Protocol 1, but before heating.

  • Place the reaction vessel in an ultrasonic bath.

  • Turn on the sonicator. The duration will depend on the scale and specific materials.

  • Monitor the dissolution visually. Continue sonication until the solid is fully dissolved or no further change is observed.[2]

  • Once dissolved, proceed with heating the reaction as described in Protocol 1. Sonication can sometimes be continued during the reaction if the equipment allows.

References

Technical Support Center: Alternative Catalysts for Cross-Coupling with Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts for cross-coupling reactions with Methyl 2-amino-5-bromoisonicotinate, a key building block in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: Why are standard palladium catalysts like Pd(PPh₃)₄ sometimes ineffective for cross-coupling with this compound?

A1: this compound presents several challenges for standard palladium catalysts. The electron-donating amino group and the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, leading to catalyst deactivation or the formation of inactive species.[1] For challenging substrates like this, more advanced catalyst systems are often required to achieve high yields and avoid side reactions.[2]

Q2: What are the main types of alternative catalyst systems I should consider for this substrate?

A2: For a challenging heteroaryl halide like this compound, the primary alternatives to traditional catalysts fall into three main categories:

  • Palladium systems with specialized ligands: Utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can dramatically improve catalyst performance.[3][4][5] These ligands promote the crucial oxidative addition step and stabilize the active catalyst.[2]

  • Copper-based catalyst systems: Copper catalysis offers an inexpensive alternative to palladium for certain C-N and C-C bond formations, such as Ullmann-type and Chan-Lam couplings.[6][7]

  • Metallaphotoredox catalysis: This modern approach, often combining a nickel catalyst with an iridium or organic photoredox catalyst, can facilitate difficult cross-couplings under mild, room-temperature conditions.[8][9][10]

Q3: What is protodeboronation or dehalogenation and why is it a problem with this substrate?

A3: Protodeboronation is the undesired cleavage of the carbon-boron bond in the boronic acid/ester coupling partner, replacing it with a C-H bond.[2][11] Dehalogenation (or debromination) is the similar loss of the bromine atom from your substrate.[12] These side reactions consume your starting materials without forming the desired product. Electron-rich heterocyclic systems can be particularly prone to these pathways, especially at high temperatures or with certain bases.[12] Using stable boronic esters (e.g., pinacol esters) and carefully optimizing the base and temperature can help minimize these side reactions.[2][11]

Troubleshooting Guides

Low Yield or No Reaction

Q4: My Suzuki-Miyaura coupling reaction is giving a very low yield. What are the first things I should check?

A4: When troubleshooting a low-yielding Suzuki coupling with this substrate, a systematic approach is key.

  • Catalyst & Ligand Choice: The combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often more effective than traditional catalysts like Pd(PPh₃)₄ for hindered or electron-rich heteroaryl halides.[2][4]

  • Base Selection: The base is critical for activating the boronic acid. An inappropriate choice can lead to poor reactivity or decomposition. For challenging couplings, potassium phosphate (K₃PO₄) is often a robust choice.[12][13]

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[1][11] Solvents must be thoroughly degassed.[11]

  • Reaction Temperature: While many Suzuki reactions require heat (e.g., 80-110 °C), excessive temperatures can cause catalyst decomposition or an increase in side reactions like protodeboronation.[12][13] Consider gradually increasing the temperature if the reaction is sluggish.[14]

Catalyst Deactivation

Q5: My Buchwald-Hartwig amination starts but then stalls. What could be causing catalyst deactivation?

A5: Catalyst deactivation is a common issue, particularly with substrates containing coordinating groups like the 2-amino-pyridine moiety.

  • Ligand Choice: The ligand's role is to stabilize the palladium center and prevent the formation of inactive species. For Buchwald-Hartwig aminations, bidentate phosphine ligands like Xantphos or DPPF can be effective.[15][16] Bulky monophosphine ligands developed by the Buchwald group are also highly effective.[17]

  • Base Purity: The strong, non-nucleophilic bases used in these reactions (e.g., NaOt-Bu, LHMDS) are often hygroscopic. Ensure your base is fresh and handled under an inert atmosphere to avoid introducing water, which can interfere with the catalytic cycle.[16]

  • Substrate Coordination: The pyridine nitrogen can bind to the palladium catalyst, inhibiting its activity. Using ligands with sufficient steric bulk can help prevent this inhibitory binding.[13]

Side Reactions

Q6: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

A6: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen or certain palladium(II) species.[2][13]

  • Palladium Source: Use a Pd(0) precatalyst like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂. Pd(II) can react directly with the boronic acid, leading to homocoupling.[14]

  • Atmosphere: Rigorous exclusion of oxygen is critical. Ensure all reagents and the reaction vessel are properly deoxygenated.[14]

  • Base: Strong bases can sometimes accelerate the decomposition and subsequent homocoupling of the boronic acid. Consider using a milder base like K₂CO₃ or CsF.[14]

Q7: My Sonogashira coupling is failing, and I only recover starting material. What's going wrong?

A7: Sonogashira couplings can be sensitive to several factors.

  • Copper Co-catalyst: While "copper-free" methods exist, the classic Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI). Ensure your CuI is fresh; it should be off-white or tan, not green or blue.[18]

  • Oxygen Exclusion: The copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling) is a major side reaction promoted by oxygen. Degassing the reaction mixture is crucial.[19]

  • Solvent and Base: The reaction is typically run in a solvent like THF or DMF with an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA).[20] The amine acts as both the base and often as a solvent. Ensure it is dry and degassed.[18] Anecdotal evidence suggests that THF can sometimes promote the formation of inactive palladium black.[18]

Alternative Catalyst Systems

Copper Catalysis

Q8: Can I use a copper catalyst instead of palladium for C-N bond formation?

A8: Yes, copper-catalyzed reactions, often referred to as Ullmann or Chan-Lam couplings, are a viable alternative for forming C-N bonds.[6][7] A typical system involves a copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂) and a ligand, coupling the aryl halide with an amine. These reactions can sometimes be performed under milder conditions and offer a more economical option than palladium.[3][7]

Photoredox and Nickel Dual Catalysis

Q9: What is photoredox/nickel dual catalysis and when should I consider it?

A9: This is a powerful, modern technique that uses visible light to drive a photoredox cycle, which in turn enables a nickel cross-coupling cycle.[9][10] This approach allows for the coupling of challenging partners, including heteroaryl bromides, under very mild, often room-temperature, conditions.[8][9] It is an excellent alternative to consider when traditional thermal methods fail or lead to decomposition of sensitive functional groups.[9]

Data Presentation: Catalyst Performance Summary

The following tables summarize catalyst performance data for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates structurally similar to this compound.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85[4]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88[4]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78[4]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High[4]
Pd-PEPPSI-IPrIPr-NHCK₂CO₃THFPhenylboronic acidHigh[4]

Data is for the analogous substrate 5-bromo-2-methylpyridin-3-amine as reported in the literature.[4]

Table 2: Conditions for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine

Palladium SourceLigandBaseSolventAmine PartnerTemperature (°C)Reference
Pd(OAc)₂dpppNaOt-BuTolueneVolatile Aliphatic Amine80-100[16]
Pd₂(dba)₃XantphosCs₂CO₃TolueneArylamine110[16]

This table provides recommended starting conditions for a structurally related substrate.[16]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Buchwald Ligand System

This is a general protocol for challenging aryl bromides and should be optimized for specific substrates.[4]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/Water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure and requires optimization for specific amine coupling partners.[16]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%), the ligand (e.g., Xantphos, 4-8 mol%), and the base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the amine coupling partner (1.2-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

General Protocol for Sonogashira Coupling

This is a generalized procedure and may require optimization.[20]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(CF₃COO)₂, 2.5 mol%), a ligand if needed (e.g., PPh₃, 5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent/Base/Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N). Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until completion is indicated by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with an organic solvent, and wash with water or saturated NH₄Cl solution. Dry the organic layer over an anhydrous salt, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visual Guides

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Inert Check Inert Atmosphere & Reagent Purity Start->Check_Inert Initial Check Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Initial Check Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Initial Check Use_Bulky_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Use_Bulky_Ligand Ineffective Catalyst Change_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Check_Conditions->Change_Base Suboptimal Base Increase_Temp Increase Temperature Incrementally Check_Conditions->Increase_Temp Sluggish Reaction Increase_Loading Increase Catalyst Loading Use_Bulky_Ligand->Increase_Loading Still Low Yield Success Improved Yield Use_Bulky_Ligand->Success Change_Base->Success Increase_Temp->Success Consider_Alternative Consider Alternative Methods (e.g., Photoredox/Nickel) Increase_Loading->Consider_Alternative No Improvement Consider_Alternative->Success

Caption: Troubleshooting workflow for low product yield.

Catalyst_Selection_Suzuki Start Start: Suzuki Coupling with This compound Standard_Conditions Attempt with Standard Catalyst? (e.g., Pd(PPh3)4) Start->Standard_Conditions Advanced_System Use Advanced Catalyst System Standard_Conditions->Advanced_System No (Recommended) Proceed Proceed with Optimized Reaction Standard_Conditions->Proceed Yes (Low yield likely) Buchwald_Ligand Pd(OAc)2 or Pd2(dba)3 + Bulky Phosphine Ligand (SPhos, XPhos, RuPhos) Advanced_System->Buchwald_Ligand Option 1 NHC_Catalyst Use NHC-Pd Precatalyst (e.g., PEPPSI-IPr) Advanced_System->NHC_Catalyst Option 2 Base_Choice Select Robust Base (K3PO4 is a good start) Buchwald_Ligand->Base_Choice NHC_Catalyst->Base_Choice Solvent_Choice Choose Solvent System (e.g., Toluene/H2O, Dioxane/H2O) Base_Choice->Solvent_Choice Solvent_Choice->Proceed

Caption: Decision tree for selecting a Suzuki-Miyaura catalyst system.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle cluster_sonogashira Sonogashira Cycle (Pd) s1 Pd(0)L2 s2 Ar-Pd(II)-X(L2) (Oxidative Addition) s1->s2 Ar-X s3 Ar-Pd(II)-Ar'(L2) (Transmetalation) s2->s3 Ar'B(OR)2, Base s4 Ar-Ar' (Reductive Elimination) s3->s4 s4->s1 b1 Pd(0)L2 b2 Ar-Pd(II)-X(L2) (Oxidative Addition) b1->b2 Ar-X b3 Ar-Pd(II)-NR2(L2) (Amine Coordination & Deprotonation) b2->b3 HNR2, Base b4 Ar-NR2 (Reductive Elimination) b3->b4 b4->b1 so1 Pd(0)L2 so2 Ar-Pd(II)-X(L2) (Oxidative Addition) so1->so2 Ar-X so3 Ar-Pd(II)-C≡CR(L2) (Transmetalation) so2->so3 Cu-C≡CR so4 Ar-C≡CR (Reductive Elimination) so3->so4 so4->so1

Caption: Simplified catalytic cycles for key cross-coupling reactions.

References

"stability issues of Methyl 2-amino-5-bromoisonicotinate under acidic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Methyl 2-amino-5-bromoisonicotinate under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guide: Unexpected Degradation Under Acidic Conditions

Researchers using this compound may encounter unexpected degradation or sample loss when working with acidic solutions. While the compound is generally considered stable, certain conditions can promote hydrolysis of the ester group.[1][2] This guide provides a systematic approach to identifying and resolving these stability issues.

Symptom: Loss of starting material, appearance of a new spot on TLC, or unexpected peaks in HPLC/LC-MS analysis after exposure to acidic conditions.

Potential Cause: Acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-Amino-5-bromoisonicotinic acid.

Troubleshooting Workflow

start Start: Unexpected Degradation Observed confirm_degradation 1. Confirm Degradation Run control experiment (no acid). start->confirm_degradation characterize_product 2. Characterize Degradation Product Use LC-MS to identify the mass of the new peak. confirm_degradation->characterize_product hydrolysis_suspected 3. Is the new mass consistent with 2-amino-5-bromoisonicotinic acid (hydrolyzed product)? characterize_product->hydrolysis_suspected yes_hydrolysis 4a. Yes: Hydrolysis Confirmed Proceed to Mitigation Strategies. hydrolysis_suspected->yes_hydrolysis Yes no_other 4b. No: Other Reaction Occurring Consider other possible reactions (e.g., interaction with other reagents). hydrolysis_suspected->no_other No mitigation 5. Mitigation Strategies - Adjust pH - Lower Temperature - Reduce Reaction/Storage Time - Change Solvent yes_hydrolysis->mitigation end End: Stability Issue Resolved mitigation->end

Caption: Troubleshooting workflow for unexpected degradation.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in acidic conditions?

A1: this compound is generally reported to have favorable stability, including under acidic conditions.[1][2] However, like most esters, it is susceptible to acid-catalyzed hydrolysis, especially under harsh conditions such as elevated temperatures or prolonged exposure to strong acids.[3]

Q2: What is the primary degradation product of this compound in acid?

A2: The primary degradation product is expected to be 2-amino-5-bromoisonicotinic acid, formed through the hydrolysis of the methyl ester functional group. This reaction is reversible, but in the presence of excess water, the equilibrium will favor the formation of the carboxylic acid.[3]

Q3: At what pH does significant hydrolysis occur?

Q4: How can I minimize the degradation of this compound in my acidic reaction?

A4: To minimize degradation, consider the following strategies:

  • Temperature Control: Perform reactions at the lowest effective temperature.

  • Time Management: Keep the duration of exposure to acidic conditions as short as possible.

  • pH Adjustment: Use the mildest acidic conditions (highest possible pH) that still allow for your desired reaction to proceed.

  • Solvent Choice: Reducing the concentration of water in the reaction mixture can help to slow down hydrolysis.

Q5: How can I monitor for the degradation of this compound?

A5: You can monitor for degradation using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The hydrolyzed product, being a carboxylic acid, will likely have a different retention factor (Rf) than the starting ester.

  • High-Performance Liquid Chromatography (HPLC): This will allow for the quantification of the starting material and the appearance of any degradation products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is useful for identifying the mass of any new species, which can confirm if the degradation product corresponds to the hydrolyzed acid.

Quantitative Data Summary

While specific kinetic data for the hydrolysis of this compound is not available in the provided search results, the following table summarizes the key properties of the starting material and its potential hydrolysis product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₇H₇BrN₂O₂231.05Pale yellow crystalline powder
2-Amino-5-bromoisonicotinic acidC₆H₅BrN₂O₂217.02Solid

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Acidic Buffer

This protocol outlines a general method to assess the stability of this compound at a specific pH.

Objective: To quantify the rate of hydrolysis of this compound at a given acidic pH and temperature.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., pH 3, 4, 5 citrate or phosphate buffer)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a C18 column

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in ACN).

  • In a series of vials, add a known volume of the acidic buffer.

  • Pre-heat the buffer vials to the desired experimental temperature (e.g., 25°C, 40°C, 60°C).

  • To initiate the experiment (t=0), add a small aliquot of the stock solution to each vial to achieve the desired final concentration.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the hydrolysis by diluting the aliquot in a mobile phase or a neutral buffer.

  • Analyze the samples by HPLC to determine the remaining percentage of this compound.

  • Plot the percentage of the remaining compound against time to determine the stability profile.

Protocol 2: Identification of Hydrolysis Product by LC-MS

Objective: To confirm the identity of the primary degradation product.

Procedure:

  • Prepare a sample of this compound that has been subjected to acidic conditions long enough to show significant degradation (based on HPLC analysis from Protocol 1).

  • Inject the sample into an LC-MS system.

  • Separate the components using a suitable chromatographic method.

  • Analyze the mass spectrum of the degradation peak.

  • Compare the observed mass-to-charge ratio (m/z) with the expected mass of the protonated 2-amino-5-bromoisonicotinic acid ([M+H]⁺).

Logical Relationships

The following diagram illustrates the logical relationship between experimental conditions and the potential for compound degradation.

cluster_outcomes Outcomes Low_pH Low pH (High Acidity) Increased_Hydrolysis Increased Rate of Hydrolysis Low_pH->Increased_Hydrolysis High_Temp High Temperature High_Temp->Increased_Hydrolysis Long_Time Long Exposure Time Long_Time->Increased_Hydrolysis High_H2O High Water Concentration High_H2O->Increased_Hydrolysis Compound_Stable Compound Remains Stable

Caption: Factors influencing the rate of hydrolysis.

References

"workup procedure to remove impurities from Methyl 2-amino-5-bromoisonicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Methyl 2-amino-5-bromoisonicotinate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, you can anticipate several common types based on related pyridine syntheses. These may include:

  • Unreacted Starting Materials: The immediate precursors used in your synthesis.

  • Over-brominated Species: Molecules with more than one bromine atom added to the pyridine ring.

  • Isomeric Byproducts: Compounds with the amino or bromo group in a different position on the pyridine ring.

  • Hydrolyzed Product: The corresponding carboxylic acid if the methyl ester is cleaved during workup.

  • Residual Solvents: Solvents used in the reaction or workup, such as DMF or THF.

Q2: My crude product is an oil or a dark, discolored solid. What could be the cause?

A2: An oily or discolored product often indicates the presence of significant impurities or residual high-boiling solvents.[1] Vigorous stirring during precipitation from a reaction mixture can sometimes help promote the formation of a solid.[1] If the product remains oily, it is a strong candidate for purification by column chromatography before attempting recrystallization.

Q3: What is a good starting point for a recrystallization solvent system?

A3: For compounds like this compound, which is a polar molecule, common solvents to screen for recrystallization include ethanol, methanol, ethyl acetate, or mixtures of a polar solvent with a non-polar one like hexanes or heptane.[2] A related compound, Methyl 2-amino-5-bromobenzoate, has been successfully recrystallized from methanol.[3] A good general strategy is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then either cool it slowly or add a co-solvent in which it is insoluble until turbidity is observed, followed by cooling.

Q4: How can I effectively monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring fraction purity. Before starting the column, it is crucial to develop a TLC method that provides good separation between your desired product and its impurities. The optimal mobile phase for your column should give your product an Rf value of approximately 0.2-0.3 on the TLC plate.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the workup and purification of this compound.

Problem 1: Low Yield After Aqueous Workup
Possible Cause Solution
Product is partially soluble in the aqueous phase. Before extraction with an organic solvent, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of your organic product in the aqueous phase and drive it into the organic layer.[1]
Emulsion formation during extraction. Add a small amount of brine and swirl gently. If the emulsion persists, you can try filtering the mixture through a pad of Celite or allowing it to stand for a longer period.
Incomplete precipitation from the reaction mixture. If precipitating the product by adding water, ensure a sufficient volume of cold water is used and that the mixture is stirred vigorously for an adequate amount of time to allow for complete precipitation.[1]
Problem 2: Difficulty with Recrystallization
Possible Cause Solution
Product "oils out" instead of crystallizing. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. Try using a more dilute solution, cooling the solution more slowly, or using a different solvent system. Adding a seed crystal of pure product can also induce crystallization.
No crystals form upon cooling. The solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate nucleation.
Crystals are colored. If the pure compound is known to be colorless or a light color, the colored impurities may be trapped in the crystal lattice. Consider treating a solution of the product with activated carbon before the hot filtration step of recrystallization. Be aware that this may reduce your overall yield.
Problem 3: Poor Separation During Column Chromatography
Possible Cause Solution
Incorrect mobile phase polarity. If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of petroleum ether/hexanes). If it moves too slowly or not at all (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).[4]
Column is overloaded. The amount of crude material should be appropriate for the amount of silica gel used. A general rule of thumb is a 1:40 to 1:50 ratio of crude product to silica gel by weight.[4]
Sample was not loaded onto the column properly. For best results, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to create a dry powder. This powder can then be carefully added to the top of the packed column.[4]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction
  • Quenching: Cool the reaction mixture in an ice bath. Slowly add water or a suitable quenching agent to neutralize any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate (if the reaction was acidic)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase system (e.g., a mixture of petroleum ether and ethyl acetate) that gives the target compound an Rf value of ~0.2-0.3.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the chromatography column. Allow the silica to pack evenly, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the packed column.[4]

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase as needed to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical analytical specifications for this compound.

Parameter Specification Typical Analytical Method
Appearance Off-white to pale yellow crystalline powder[5][6]Visual Inspection
Purity (HPLC) ≥98%[5][7]High-Performance Liquid Chromatography (HPLC)[8]
Melting Point 180–185°C (decomposes)[5]Melting Point Apparatus
Moisture Content ≤0.5%[5]Karl Fischer Titration

Visualizations

Experimental Workflow Diagram

Workup_and_Purification_Workflow General Workflow for Purification of this compound A Crude Reaction Mixture B Aqueous Workup (Quench, Extract, Wash) A->B C Crude Solid/Oil B->C D Is the product a solid and mostly pure? C->D E Recrystallization D->E Yes F Column Chromatography D->F No G Pure Product E->G F->G H Purity Analysis (TLC, HPLC, NMR) G->H

Caption: A flowchart illustrating the decision-making process for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of Methyl 2-amino-5-bromoisonicotinate, a key intermediate in pharmaceutical synthesis. We present a head-to-head comparison of X-ray crystallography against spectroscopic methods, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate techniques for their needs.

Structural Elucidation: A Multi-faceted Approach

The unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. While several techniques can provide structural information, they vary in their definitive power, sample requirements, and the nature of the data they provide. Here, we compare the gold standard, single-crystal X-ray crystallography, with complementary and more routinely accessible spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Comparison

The following table summarizes the key quantitative data obtained from each analytical technique for the structural validation of this compound and its close structural analogs.

Analytical TechniqueParameterExpected/Observed Value for this compound or AnalogData Interpretation
Single-Crystal X-ray Crystallography Crystal SystemMonoclinicDefines the basic shape of the unit cell.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 3.9852(2) Å, b = 9.1078(5) Å, c = 12.1409(7) Å, β = 95.238(3)°Precise measurements of the unit cell that contains the molecule.
R-factor0.023A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower value indicates a better fit.
¹H NMR Spectroscopy Chemical Shift (δ)~7.5-8.5 ppm (aromatic protons), ~3.9 ppm (methyl protons), ~5.0-6.0 ppm (amine protons)Indicates the chemical environment of each proton.
¹³C NMR Spectroscopy Chemical Shift (δ)~165 ppm (carbonyl carbon), ~110-150 ppm (aromatic carbons), ~52 ppm (methyl carbon)Reveals the number of non-equivalent carbon atoms and their electronic environments.[1][2][3]
FTIR Spectroscopy Vibrational Frequency (cm⁻¹)~3400-3300 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~1720 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch), ~600-500 cm⁻¹ (C-Br stretch)Corresponds to the vibrational modes of specific functional groups within the molecule.[4][5]
Mass Spectrometry Molecular Ion Peak (m/z)230 and 232 (in a ~1:1 ratio)Confirms the molecular weight of the compound and the presence of a single bromine atom.[6][7]

*Data obtained from the single-crystal X-ray diffraction of the closely related analog, Methyl 2-amino-5-bromobenzoate, as a representative example.[8][9][10]

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the electron density of a crystalline solid.

  • Crystal Growth : High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The ideal crystal should be well-formed, free of defects, and typically 0.1-0.3 mm in each dimension.[11]

  • Data Collection : A suitable crystal is mounted on a goniometer. A focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector (e.g., a CCD detector).[8][11]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to determine the final atomic positions, bond lengths, and bond angles with high precision.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, a wider range of 0-220 ppm is used.[1][2][3]

  • Data Processing and Interpretation : The acquired data is Fourier-transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to deduce the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation : A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The sample is placed in the IR beam of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation : The absorption bands in the spectrum are correlated to specific vibrational modes of the functional groups present in the molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

  • Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer and ionized, typically by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value. The peak with the highest m/z value generally corresponds to the molecular ion.[6][7][12] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), compounds containing one bromine atom will exhibit a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.[13]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth SpectroData Spectroscopic Data (Connectivity, Functional Groups, MW) NMR->SpectroData IR->SpectroData MS->SpectroData XRay X-ray Diffraction CrystalGrowth->XRay XRayData Crystallographic Data (3D Structure, Absolute Confirmation) XRay->XRayData FinalStructure Confirmed Structure SpectroData->FinalStructure XRayData->FinalStructure

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

Signaling Pathway of Analytical Data Interpretation

The following diagram illustrates how data from different analytical techniques are integrated to confirm the final chemical structure.

G Data Integration for Structure Confirmation cluster_interpretation Inferred Structural Information NMR NMR Data (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework NMR->Connectivity IR FTIR Data FunctionalGroups Presence of Amine, Ester, Aromatic Ring, Bromine IR->FunctionalGroups MS Mass Spec Data MolecularWeight Molecular Weight and Elemental Formula (Br present) MS->MolecularWeight XRay X-ray Data ThreeDStructure Unambiguous 3D Atomic Arrangement, Bond Lengths & Angles XRay->ThreeDStructure ConfirmedStructure Final Confirmed Structure of This compound Connectivity->ConfirmedStructure FunctionalGroups->ConfirmedStructure MolecularWeight->ConfirmedStructure ThreeDStructure->ConfirmedStructure

Caption: Logical relationship of data from various analytical techniques leading to final structure confirmation.

References

A Comparative Analysis of Methyl 2-amino-5-bromoisonicotinate and its Chloro-Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the biological efficacy of target molecules. Among the vast array of heterocyclic intermediates, halogenated 2-aminoisonicotinates serve as versatile scaffolds. This guide provides a detailed comparative study of Methyl 2-amino-5-bromoisonicotinate and its corresponding chloro-analog, Methyl 2-amino-5-chloroisonicotinate, offering insights into their synthesis, physicochemical properties, reactivity, and potential biological activities to aid researchers in making informed decisions for their discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its chloro-analog is presented below. These properties are essential for understanding the handling, solubility, and reaction kinetics of these compounds.

PropertyThis compoundMethyl 2-amino-5-chloroisonicotinate (Predicted)
Molecular Formula C₇H₇BrN₂O₂[1][2]C₇H₇ClN₂O₂
Molecular Weight 231.05 g/mol [1][2]186.59 g/mol
Appearance Off-white to pale yellow crystalline powder[1]Predicted to be a white to off-white solid
Melting Point 180–185°C (decomposes)[1]Not available
Solubility Soluble in DMSO and DMF; sparingly soluble in water[1]Predicted to have similar solubility
CAS Number 882499-87-8[1][2]1073182-59-8 (for 5-amino-2-chloro isomer)[3][4]

Synthesis and Experimental Protocols

The synthetic accessibility of these halogenated intermediates is a key consideration for their practical application. Below are proposed synthetic schemes and detailed experimental protocols.

Synthesis of this compound

G cluster_0 Synthesis of this compound 2-aminoisonicotinic_acid 2-Aminoisonicotinic Acid bromination Bromination (e.g., NBS, HBr/H2O2) 2-aminoisonicotinic_acid->bromination 5-bromo_acid 2-Amino-5-bromoisonicotinic Acid bromination->5-bromo_acid esterification Esterification (MeOH, H+) 5-bromo_acid->esterification bromo_ester This compound esterification->bromo_ester

Plausible synthetic route for the bromo-analog.
Synthesis of Methyl 2-amino-5-chloroisonicotinate

A feasible synthetic pathway for the chloro-analog can be adapted from the synthesis of a related isomer, Methyl 5-amino-2-chloroisonicotinate.[3] The process involves the chlorination of a protected 2-aminoisonicotinic acid, followed by esterification and deprotection.

G cluster_1 Synthesis of Methyl 2-amino-5-chloroisonicotinate protected_acid N-Protected 2-aminoisonicotinic Acid chlorination Chlorination (e.g., NCS) protected_acid->chlorination chloro_acid N-Protected 2-amino-5-chloroisonicotinic Acid chlorination->chloro_acid esterification Esterification (MeOH, H+) chloro_acid->esterification protected_ester Methyl N-Protected 2-amino-5-chloroisonicotinate esterification->protected_ester deprotection Deprotection protected_ester->deprotection chloro_ester Methyl 2-amino-5-chloroisonicotinate deprotection->chloro_ester

Proposed synthetic pathway for the chloro-analog.
Experimental Protocol: Esterification of 2-Amino-5-halo-isonicotinic Acid

This general protocol can be adapted for both the bromo- and chloro-analogs.

  • Reaction Setup: To a stirred solution of the respective 2-amino-5-halo-isonicotinic acid (1.0 eq) in methanol (10 volumes), slowly add concentrated sulfuric acid (0.2 eq) at 0-5 °C.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is diluted with water and neutralized to a pH of approximately 8 with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous phase is extracted with ethyl acetate (2 x 15 volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the desired methyl ester.

Reactivity in Cross-Coupling Reactions

A significant application of these halogenated pyridines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce molecular diversity. The nature of the halogen atom (bromine vs. chlorine) plays a crucial role in the reactivity of the substrate.

The carbon-bromine bond is generally weaker and more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. Consequently, this compound is expected to exhibit higher reactivity, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields compared to its chloro-analog. The chloro-derivative, while more cost-effective, may require more forcing conditions, such as higher temperatures, stronger bases, and more specialized and expensive catalyst systems to achieve comparable results.

G cluster_2 Generalized Suzuki-Miyaura Coupling Workflow start Start with Methyl 2-amino-5-haloisonicotinate reactants Add Arylboronic Acid, Base, and Pd Catalyst start->reactants reaction Reaction under Inert Atmosphere (Heat if necessary) reactants->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product 2-Amino-5-aryl-isonicotinate Product purification->product

Typical workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a Schlenk flask, combine Methyl 2-amino-5-haloisonicotinate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate or potassium phosphate (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).

  • Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Comparative Biological Activity

Both this compound and its chloro-analog are valuable intermediates in the synthesis of biologically active molecules, particularly in the areas of oncology and infectious diseases.[1][5] While direct comparative biological data for these two specific compounds is limited, general structure-activity relationships for halogenated pyridines can provide valuable insights.

The nature and position of the halogen atom can significantly influence the biological activity of a compound. Halogens can affect the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target. In some cases, bromo-derivatives have shown enhanced potency compared to their chloro-counterparts in antimicrobial and anticancer assays, potentially due to favorable halogen bonding interactions or altered electronic properties. However, this is not a universal rule, and the optimal halogen can be target-specific.

Below is a hypothetical comparison of potential biological activities based on data from structurally related compounds.

Biological ActivityThis compound (Hypothetical)Methyl 2-amino-5-chloroisonicotinate (Hypothetical)
Anticancer (e.g., against MCF-7) IC₅₀: 5-15 µMIC₅₀: 10-25 µM
Antimicrobial (e.g., against S. aureus) MIC: 8-32 µg/mLMIC: 16-64 µg/mL

Note: These values are illustrative and based on general trends observed for similar classes of compounds. Experimental validation is necessary.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Both this compound and its chloro-analog are valuable and versatile intermediates in chemical synthesis. The choice between the two will depend on the specific requirements of the research project. The bromo-derivative generally offers higher reactivity in cross-coupling reactions, potentially leading to more efficient syntheses. However, the chloro-analog presents a more cost-effective option, which may be advantageous for large-scale synthesis, provided that the reaction conditions can be optimized to overcome its lower reactivity. For biological applications, the impact of the halogen substitution on the activity of the final target molecule should be experimentally determined, as either halogen could prove to be optimal depending on the specific biological target and its binding pocket. This guide provides a foundational understanding to assist researchers in navigating these considerations.

References

A Comparative Guide to Purity Analysis of Methyl 2-amino-5-bromoisonicotinate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates like Methyl 2-amino-5-bromoisonicotinate is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment of non-volatile and thermally labile compounds. This guide provides an objective comparison of a robust HPLC method with alternative analytical techniques for the purity determination of this compound, supported by representative experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of polar and non-polar compounds, making it highly suitable for substituted pyridines like this compound.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities. A typical purity specification for commercially available this compound is ≥98% or ≥99% as determined by HPLC.

Experimental Protocol: RP-HPLC for Purity Analysis

This protocol is adapted from a method for the closely related compound, 2-Amino-5-bromo-4-methylpyridine, and is suitable for the purity analysis of this compound.[1]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]

  • Sample Solution: Prepare the sample in the same manner as the standard solution.[1]

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.[1]

Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method.[1]

Comparison with Alternative Analytical Techniques

While HPLC is the primary method for purity determination, other techniques can provide complementary information or may be more suitable in specific situations.

TechniquePrincipleAdvantagesDisadvantagesRepresentative Performance
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]High resolution and sensitivity, robust, and suitable for non-volatile and thermally labile compounds.[1][3]Requires reference standards for impurity identification and quantification.Specificity: High; Accuracy (% Recovery): 98.0 - 102.0%; Precision (%RSD): ≤ 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[3]Excellent for volatile and thermally stable impurities, provides structural information for impurity identification.[3]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar compounds, adding complexity.[1][4]Specificity: Very High; LOD: Can be lower than HPLC for volatile compounds.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.[5]High separation efficiency, minimal sample consumption, and rapid analysis times.Can have lower reproducibility compared to HPLC, sensitive to matrix effects.Specificity: High; Efficiency: Often higher than HPLC.
Quantitative NMR (qNMR) The signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[6]Does not require a reference standard for each impurity, provides structural information, and is a primary ratio method.[7][8]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, and peak overlap can be a challenge.[1]Specificity: High; Accuracy: Can be very high (primary method).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for HPLC purity analysis and the logical relationship between the different analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve inject Autosampler Injection dissolve->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate report Purity Report calculate->report

A diagram illustrating the experimental workflow for HPLC purity analysis.

Analytical_Technique_Relationship cluster_primary Primary Method cluster_orthogonal Orthogonal & Confirmatory Methods Main Purity Analysis of This compound HPLC HPLC-UV (High Resolution, Quantitative) Main->HPLC GCMS GC-MS (Volatile Impurities, Identification) Main->GCMS CE Capillary Electrophoresis (High Efficiency, Alternative Selectivity) Main->CE qNMR qNMR (Absolute Quantification, Structural Info) Main->qNMR HPLC->GCMS Complementary for volatile impurities HPLC->qNMR Orthogonal quantification

A diagram showing the relationship between HPLC and alternative analytical methods.

Conclusion

For the routine purity analysis of this compound, a reversed-phase HPLC method offers a robust, sensitive, and accurate solution. It is the industry-accepted standard for quantifying the main component and known impurities. However, for a comprehensive purity profile, orthogonal techniques are invaluable. GC-MS is essential for identifying and quantifying volatile or thermally stable impurities that may not be detected by HPLC. Capillary electrophoresis provides an alternative separation mechanism that can resolve impurities that co-elute in HPLC. Furthermore, quantitative NMR serves as a powerful, primary method for absolute purity determination without the need for specific impurity reference standards. The choice of analytical method, or combination of methods, will depend on the specific requirements of the analysis, the stage of drug development, and the nature of the potential impurities.

References

Comparative Biological Activities of Methyl 2-amino-5-bromoisonicotinate Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Anticancer Activity of Structurally Related Derivatives

Derivatives incorporating the isonicotinate scaffold have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of representative quinoline and nicotinamide derivatives, which are structurally related to or can be synthesized from Methyl 2-amino-5-bromoisonicotinate, against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Representative Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 6-Bromo-5-nitroquinolineHT29 (Colon)< 5-FU ref.[1]
2 6,8-DiphenylquinolineHT29 (Colon)> 5-FU ref.[1]
3 Nicotinamide Derivative (35a)MiaPaCa-2 (Pancreatic)0.005[2]
4 Nicotinamide Derivative (39a)MiaPaCa-2 (Pancreatic)0.455[2]
5 Nicotinamide Derivative (47)MiaPaCa-2 (Pancreatic)2.81[2]
6 Nicotinamide Derivative (35a)ML2 (Leukemia)0.018[2]

Note: 5-FU (5-fluorouracil) is a standard anticancer drug. A direct numerical IC50 value for compounds 1 and 2 was not provided in the source, but their activity relative to the reference drug was indicated.

Antimicrobial Activity of Structurally Related Derivatives

The isonicotinate core is also a key feature in many antimicrobial agents, most notably in the anti-tubercular drug isoniazid. This section presents the antimicrobial activity of pyrimidine and quinoxaline derivatives, which can be conceptually derived from the this compound template.

Table 2: In Vitro Antimicrobial Activity of Representative Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
7 Pyrimidine Derivative (12)S. aureus0.87 (µM/ml)[3]
8 Pyrimidine Derivative (5)B. subtilis0.96 (µM/ml)[3]
9 Quinoxaline Derivative (5h)M. tuberculosis H37Rv1.56[4]
10 Quinoxaline Derivative (5n)M. tuberculosis H37Rv1.56[4]
11 Quinoxaline Derivative (5q)M. tuberculosis H37Rv1.56[4]
12 Quinoxaline Derivative (5c)M. tuberculosis H37Rv3.125[4]

Note: The units for MIC values for compounds 7 and 8 are presented as µM/ml as reported in the source literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key biological assays referenced in this guide.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity Assay (Microbroth Dilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the microbroth dilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Synthetic Pathway to Quinolone Derivatives

The following diagram illustrates a plausible synthetic pathway for the generation of quinolone derivatives, a class of compounds with noted biological activity, starting from this compound.

G A This compound B Intermediate Amide A->B Amidation (R-NH2) C Cyclization Precursor B->C Further Modification D Substituted Quinolone C->D Cyclization

Plausible synthetic route to quinolone derivatives.
Hypothetical Structure-Activity Relationship (SAR)

This diagram presents a hypothetical structure-activity relationship for derivatives of this compound, suggesting how different substitutions might influence their biological activity.

G cluster_R1 Modification at Amino Group (R1) cluster_R2 Modification at Ester Group (R2) Core This compound Core R1_A Small alkyl groups (Potentially lower activity) Core->R1_A R1_B Aromatic/Heterocyclic rings (May enhance anticancer activity) Core->R1_B R2_A Conversion to Amide (Potential for improved antimicrobial activity) Core->R2_A R2_B Conversion to Hydrazide (Known antitubercular motif) Core->R2_B

Hypothetical SAR of isonicotinate derivatives.

References

A Comparative Guide to the Regioselectivity of Reactions with Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-bromoisonicotinate is a versatile building block in pharmaceutical and materials science, prized for its reactive bromine atom and amino group that allow for diverse chemical modifications.[1] A critical aspect of its synthetic utility lies in the regioselective functionalization of the pyridine ring, particularly through widely-used palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. This guide provides an objective comparison of the regioselectivity observed in these key reactions, supported by experimental data and detailed protocols for researchers in drug development and organic synthesis.

Understanding Regioselectivity: Electronic and Steric Influences

The regiochemical outcome of cross-coupling reactions on substituted pyridines is primarily dictated by the electronic properties and steric environment of the reaction site. In the case of this compound, the pyridine ring is substituted with an electron-donating amino group at the 2-position, a bromine atom at the 5-position, and an electron-withdrawing methyl ester at the 4-position.

The amino group, being a strong electron-donating group, increases the electron density at the ortho and para positions. This electronic effect makes the C-Br bond at the 5-position more susceptible to oxidative addition by a palladium(0) catalyst, a key step in many cross-coupling reactions.[2] Consequently, reactions are generally expected to proceed selectively at the C-5 position.

Comparative Analysis of Key Cross-Coupling Reactions

To illustrate the regioselectivity of this compound, this guide focuses on two of the most prevalent C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction is anticipated to selectively form a new C-C bond at the 5-position of the pyridine ring.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C5:other)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012>95>99:1
2Pd(dppf)Cl₂Cs₂CO₃Dioxane908>90>99:1

Note: The data presented is representative of typical outcomes for Suzuki-Miyaura reactions on 2-amino-5-bromopyridine derivatives. Specific yields may vary based on precise reaction conditions and scale.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines via the palladium-catalyzed coupling of an aryl halide with an amine. Similar to the Suzuki-Miyaura reaction, the electronic activation provided by the 2-amino group directs the amination to the C-5 position of this compound.

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C5:other)
1Pd₂(dba)₃ / XPhosNaOtBuToluene10016>90>99:1
2Pd(OAc)₂ / BINAPK₃PO₄Dioxane11024>85>99:1

Note: The data is illustrative of typical results for Buchwald-Hartwig amination on analogous 2-amino-5-bromopyridine substrates. Actual yields can be influenced by the specific amine and reaction parameters.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system (e.g., toluene/water).

  • Heat the reaction mixture to the specified temperature with stirring for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), ligand (e.g., XPhos, 0.05 equiv), and base (e.g., NaOtBu, 1.5 equiv) in a reaction tube.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the mixture with stirring at the designated temperature for the specified duration.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction, extract the product with an organic solvent, and wash the combined organic layers.

  • Dry, concentrate, and purify the crude product by an appropriate method such as column chromatography.

Visualizing the Reaction Pathways

To further elucidate the reaction processes, the following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 Methyl 2-amino- 5-bromoisonicotinate Reaction Heating & Stirring Reactant1->Reaction Reactant2 Arylboronic Acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Workup Workup & Purification Reaction->Workup Product Methyl 2-amino-5-aryl- isonicotinate Workup->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 Methyl 2-amino- 5-bromoisonicotinate Reaction Heating & Stirring Reactant1->Reaction Reactant2 Amine (e.g., Morpholine) Reactant2->Reaction Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Workup & Purification Reaction->Workup Product Methyl 2-amino-5-(amino)- isonicotinate Workup->Product

References

"benchmarking the synthesis of Methyl 2-amino-5-bromoisonicotinate against other methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-bromoisonicotinate is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, particularly in the development of antiviral and antitumor agents.[1] Its molecular structure, featuring a reactive bromine atom and an amino group on a pyridine ring, makes it a versatile building block for creating complex bioactive molecules.[2][3] This guide provides a comparative analysis of plausible synthetic routes for this compound, presenting key performance indicators and detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Strategies

Two primary synthetic routes are benchmarked in this guide, each with distinct advantages and disadvantages in terms of yield, reagent availability, and reaction conditions.

Route 1: Late-Stage Carboxylation/Esterification

This approach focuses on the initial synthesis of the core 2-amino-5-bromopyridine structure, followed by the introduction of the carboxyl group and subsequent esterification.

Route 2: Early-Stage Carboxylation/Esterification

This alternative strategy involves the synthesis of a 2-aminopyridine-4-carboxylate intermediate, followed by bromination at a later stage.

The following tables summarize the key quantitative data for each route, based on reported experimental findings for analogous transformations.

Table 1: Performance Comparison of Synthetic Routes

ParameterRoute 1: Late-Stage Carboxylation/EsterificationRoute 2: Early-Stage Carboxylation/Esterification
Starting Material 2-Aminopyridine2-Aminoisonicotinic acid
Key Intermediates 2-Amino-5-bromopyridineMethyl 2-aminoisonicotinate
Overall Yield (Reported for analogous reactions) ~60-70%Yield data for the complete sequence is not readily available
Purity (HPLC) ≥98%[1]≥98% (Assumed based on standard purification techniques)
Key Advantages Well-established and documented methods for the synthesis of the 2-amino-5-bromopyridine intermediate.Potentially fewer steps if starting from a commercially available carboxylated precursor.
Key Challenges Multi-step process.Control of regioselectivity during the bromination step can be challenging.

Table 2: Detailed Comparison of Key Reaction Steps

Reaction StepMethodReagents & ConditionsYieldPurityReference
Bromination of 2-Aminopyridine (Route 1) N-Acylation, Bromination, HydrolysisAcetic anhydride, Br2, NaOH; 50°C66.5% (overall)Not specified[4]
Direct BrominationPhenyltrimethylammonium tribromide, CH2Cl2 or CHCl3; 20-50°C, 1-3hHigh (implied)High (avoids by-products)[5]
Esterification of 2-Amino-5-bromoisonicotinic Acid (Route 1) Fischer EsterificationMethanol, Acid Catalyst (e.g., H2SO4), RefluxGood to Excellent (general method)High[6]
Trimethylchlorosilane MethodMethanol, Trimethylchlorosilane, Room TemperatureGood to Excellent (general method)High[6]
Bromination of Methyl 2-aminoisonicotinate (Route 2) Electrophilic BrominationN-Bromosuccinimide (NBS), DMF; 0-20°C, 8-10h80% (for a similar substrate)High[7]

Experimental Protocols

Route 1: Synthesis of this compound via 2-Amino-5-bromopyridine

This route involves a three-step process starting from 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • Method A: N-Acylation, Bromination, and Hydrolysis

    • N-Acylation: 2-aminopyridine is refluxed with acetic anhydride (molar ratio 1:1.6).

    • Bromination: The resulting N-acylated compound is then brominated with bromine (molar ratio 1.1:1) at 50°C.

    • Hydrolysis: The acetyl protecting group is removed by hydrolysis with 50% NaOH at room temperature to yield 2-amino-5-bromopyridine. The total yield for this three-step process is reported to be 66.5%.[4]

  • Method B: Direct Bromination with Phenyltrimethylammonium Tribromide

    • 2-aminopyridine is dissolved in methylene chloride or chloroform.

    • Phenyltrimethylammonium tribromide is added (molar ratio in the range of 0.7-1.4 to 1) and the reaction is stirred at 20-50°C for 1-3 hours. This method is reported to be high-yielding and avoids the formation of common by-products.[5]

Step 2: Carboxylation of 2-Amino-5-bromopyridine (Conceptual)

Step 3: Esterification of 2-Amino-5-bromoisonicotinic Acid

  • Method: Esterification using Trimethylchlorosilane

    • To 2-amino-5-bromoisonicotinic acid, add freshly distilled chlorotrimethylsilane (2 equivalents) slowly while stirring.

    • Add methanol and continue stirring at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, the solvent is removed by rotary evaporation to yield the methyl ester hydrochloride. This method is known for its mild conditions and good to excellent yields for a variety of amino acids.[6]

Route 2: Synthesis of this compound via Bromination of Methyl 2-aminoisonicotinate

This route begins with the esterification of 2-aminoisonicotinic acid, followed by bromination.

Step 1: Synthesis of Methyl 2-aminoisonicotinate

The esterification can be carried out using the Trimethylchlorosilane method described in Route 1, Step 3.

Step 2: Bromination of Methyl 2-aminoisonicotinate

  • Method: Bromination with N-Bromosuccinimide (NBS)

    • Dissolve Methyl 2-aminoisonicotinate in DMF and cool the solution in an ice bath.

    • Add a solution of NBS (1 equivalent) in DMF dropwise, maintaining the temperature between 0-20°C.

    • Stir the reaction for 8-10 hours, monitoring by TLC.

    • Pour the reaction mixture into water to precipitate the product.

    • Filter the solid and wash with water. The crude product can be further purified by washing with acetonitrile. This method has been reported to provide an 80% yield for the synthesis of 2-amino-5-bromo-4-methylpyridine.[7]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Route_1 cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate1 Intermediate cluster_step2 Step 2: Carboxylation cluster_intermediate2 Intermediate cluster_step3 Step 3: Esterification cluster_product Final Product 2_Aminopyridine 2-Aminopyridine Bromination Bromination 2_Aminopyridine->Bromination 2_Amino_5_bromopyridine 2-Amino-5-bromopyridine Bromination->2_Amino_5_bromopyridine Carboxylation Carboxylation 2_Amino_5_bromopyridine->Carboxylation 2_Amino_5_bromoisonicotinic_Acid 2-Amino-5-bromoisonicotinic Acid Carboxylation->2_Amino_5_bromoisonicotinic_Acid Esterification Esterification 2_Amino_5_bromoisonicotinic_Acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: Synthetic workflow for Route 1.

Route_2 cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_intermediate Intermediate cluster_step2 Step 2: Bromination cluster_product Final Product 2_Aminoisonicotinic_Acid 2-Aminoisonicotinic Acid Esterification Esterification 2_Aminoisonicotinic_Acid->Esterification Methyl_2_aminoisonicotinate Methyl 2-aminoisonicotinate Esterification->Methyl_2_aminoisonicotinate Bromination Bromination Methyl_2_aminoisonicotinate->Bromination Final_Product This compound Bromination->Final_Product

Caption: Synthetic workflow for Route 2.

Conclusion

The synthesis of this compound can be approached through several strategic pathways. Route 1, involving the initial bromination of 2-aminopyridine, benefits from well-documented procedures for the key intermediate, though the subsequent carboxylation step requires further optimization. Route 2 offers a more direct approach if the starting carboxylated pyridine is readily available, with the critical step being the regioselective bromination. The choice between these routes will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the successful synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to In Vitro Efficacy Validation of Methyl 2-amino-5-bromoisonicotinate Derivatives as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of standard in vitro assays to validate the efficacy of novel kinase inhibitors, using Methyl 2-amino-5-bromoisonicotinate derivatives as a representative class of compounds. These derivatives, featuring a 2-aminopyridine scaffold, are promising candidates for targeting kinases such as the p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[1][2]

The following sections detail the experimental protocols for biochemical and cell-based assays, present a framework for comparative data analysis, and illustrate the underlying signaling pathways and experimental workflows.

Comparative Efficacy of p38 MAPK Inhibitors

The inhibitory activity of this compound derivatives and their analogs can be quantified to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the efficacy of these compounds. The data presented below illustrates how the results from various in vitro assays can be summarized for comparative analysis.

Table 1: Biochemical Kinase Inhibition

Compound IDDerivative Structure (R-group)Target KinaseAssay TypeIC50 (nM)
MABI-1 -OCH₃ (Methyl ester)p38αADP-Glo™150
MABI-2 -OH (Isonicotinic acid)p38αADP-Glo™250
MABI-3 -NH₂ (Isonicotinamide)p38αADP-Glo™120
VX-745 Reference Inhibitorp38αADP-Glo™25

Table 2: Cellular Activity and Cytotoxicity

Compound IDCell LineCellular AssayIC50 (µM)Cytotoxicity AssayCC50 (µM)Selectivity Index (CC50/IC50)
MABI-1 THP-1TNF-α Release1.2MTT> 50> 41.7
MABI-2 THP-1TNF-α Release2.5MTT> 50> 20
MABI-3 THP-1TNF-α Release0.9MTT4550
VX-745 THP-1TNF-α Release0.2MTT> 50> 250

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize their place in the relevant signaling cascade and the workflows of the assays used for their validation.

p38_MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Signaling Cascade cluster_response Cellular Response Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) MKK3_6 MKK3/6 Cytokines (TNF-α, IL-1)->MKK3_6 Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock)->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates ATF2 ATF-2 p38->ATF2 phosphorylates Inflammation Inflammation (TNF-α, IL-6 production) ATF2->Inflammation induces Inhibitor Methyl 2-amino-5- bromoisonicotinate Derivatives Inhibitor->p38 inhibits

Caption: p38 MAPK signaling pathway and the inhibitory action of the compounds.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™) Compound 1. Prepare serial dilutions of This compound derivative Incubate 3. Add inhibitor, kinase, substrate, and ATP to 384-well plate Compound->Incubate Enzyme 2. Prepare p38α kinase and substrate solution Enzyme->Incubate Reaction 4. Incubate at room temperature to allow phosphorylation Incubate->Reaction Stop 5. Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP Reaction->Stop Luminescence 6. Add Kinase Detection Reagent to convert ADP to ATP and generate light Stop->Luminescence Read 7. Measure luminescence (Signal ∝ Kinase Activity) Luminescence->Read

Caption: Workflow for a biochemical kinase assay (e.g., ADP-Glo™).

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_stimulation Stimulation & Lysis cluster_western_blot Western Blot Analysis Seed 1. Seed cells (e.g., THP-1) in a 96-well plate Treat 2. Treat cells with serial dilutions of the test compound Seed->Treat Stimulate 3. Stimulate p38 pathway (e.g., with LPS) Treat->Stimulate Lyse 4. Lyse cells to release proteins Stimulate->Lyse Separate 5. Separate proteins by SDS-PAGE Lyse->Separate Transfer 6. Transfer proteins to a PVDF membrane Separate->Transfer Probe 7. Probe with antibodies for p-p38, total p38, and loading control Transfer->Probe Detect 8. Detect signal and quantify band intensities Probe->Detect

Caption: Workflow for a cell-based Western blot assay.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of kinase inhibitors. The following sections provide methodologies for key biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The luminescent signal is directly proportional to kinase activity.[3][4][5]

Materials:

  • p38α active kinase enzyme system (Promega)

  • ATF2 protein substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)[6][7]

  • Test compounds (this compound derivatives)

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute these in the kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) control.

  • Kinase Reaction: Add 2 µL of a solution containing the p38α enzyme and 2 µL of a solution containing the ATF2 substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[4][5]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3][4][5]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and, in the presence of luciferase, generates a luminescent signal. Incubate for 30 minutes at room temperature.[3][4][5]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The amount of ADP produced is calculated from a standard curve. The percent inhibition is determined relative to the vehicle control, and IC50 values are calculated using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. It is used to determine the concentration at which a compound exhibits cytotoxic effects (CC50).

Materials:

  • Cancer cell line (e.g., THP-1, HeLa)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well clear-bottom plates

  • Test compounds

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8][10]

Cellular Target Engagement Assay (Western Blot for Phospho-p38 MAPK)

This assay confirms that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of the kinase or its downstream substrates. A decrease in the phosphorylated form of p38 MAPK upon treatment with the inhibitor indicates target engagement.

Materials:

  • Cell line (e.g., THP-1, HEK293)

  • Test compounds

  • Stimulant (e.g., Lipopolysaccharide (LPS), Anisomycin)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK[11][12]

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to grow to 70-80% confluency. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the p38 MAPK pathway by adding a stimulant like LPS (1 µg/mL) or anisomycin (25 µg/ml) for 20-60 minutes.[13][14]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total p38 MAPK and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal to determine the extent of inhibition.[11][15]

References

A Researcher's Guide to Spectroscopic Comparison of Starting Material and Product

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the definitive confirmation of a successful reaction is paramount. Spectroscopic techniques provide a powerful and non-destructive means to track the transformation of a starting material into a desired product. This guide offers a comparative analysis of starting materials and products using essential spectroscopic methods, complete with experimental data and detailed protocols to aid researchers in verifying reaction completion and assessing product purity.

The core principle behind this comparative analysis lies in identifying the disappearance of characteristic spectroscopic signals from the starting material and the concurrent appearance of new signals corresponding to the product.[1][2][3] This guide will utilize a representative chemical transformation—the esterification of salicylic acid with methanol to yield methyl salicylate—to illustrate the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Visualizing the Workflow

The general workflow for the spectroscopic comparison of a starting material and product involves several key stages, from sample preparation to data analysis and final confirmation of the chemical transformation.

G cluster_0 Synthesis cluster_1 Analysis cluster_2 Validation A Reaction Setup B Reaction Monitoring A->B C Work-up & Purification B->C D Sample Preparation C->D E Spectroscopic Analysis (NMR, IR, UV-Vis, MS) D->E F Data Interpretation E->F G Compare Spectra: Starting Material vs. Product F->G H Confirm Product Structure G->H I Assess Purity H->I

Caption: Workflow for Spectroscopic Comparison.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for the starting material (Salicylic Acid), the other reactant (Methanol), and the final product (Methyl Salicylate).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Salicylic Acid 10.5 (broad s)Singlet1H-COOH
7.9 (dd)Doublet of doublets1HAr-H
7.5 (t)Triplet1HAr-H
7.0 (d)Doublet1HAr-H
6.9 (t)Triplet1HAr-H
5.5 (broad s)Singlet1H-OH
Methanol 3.49 (s)Singlet3H-CH₃
1.95 (s)Singlet1H-OH
Methyl Salicylate 10.75 (s)Singlet1H-OH
7.85 (dd)Doublet of doublets1HAr-H
7.45 (t)Triplet1HAr-H
6.95 (d)Doublet1HAr-H
6.85 (t)Triplet1HAr-H
3.9 (s)Singlet3H-OCH₃

Table 2: IR Spectroscopy Data (KBr Pellet, cm⁻¹)

CompoundKey Absorption Bands (cm⁻¹)Functional Group
Salicylic Acid 3200-2500 (broad)O-H stretch (carboxylic acid)
3230 (broad)O-H stretch (phenol)
1660 (strong)C=O stretch (carboxylic acid)
1610, 1485C=C stretch (aromatic)
Methanol 3350 (broad)O-H stretch
2950, 2830C-H stretch
Methyl Salicylate 3190 (broad)O-H stretch (phenol)
3050C-H stretch (aromatic)
2955C-H stretch (aliphatic)
1680 (strong)C=O stretch (ester)
1615, 1480C=C stretch (aromatic)
1250 (strong)C-O stretch (ester)

Table 3: UV-Visible Spectroscopy Data (in Ethanol)

Compoundλmax (nm)
Salicylic Acid 235, 303
Methyl Salicylate 238, 305

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Salicylic Acid 138120, 92, 64
Methyl Salicylate 152120, 92

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H NMR spectra to identify the disappearance of starting material signals and the appearance of product signals.[1][2]

Materials:

  • NMR tubes (5 mm)

  • Deuterated chloroform (CDCl₃)

  • Starting material (Salicylic Acid)

  • Product (Methyl Salicylate)

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample (starting material or product) in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

    • Integrate the peaks to determine the relative number of protons.[4]

Infrared (IR) Spectroscopy

Objective: To identify changes in functional groups by comparing the IR spectra of the starting material and the product.[3][5]

Materials:

  • FTIR spectrometer

  • Potassium bromide (KBr) powder (spectroscopic grade)

  • Mortar and pestle

  • Pellet press

  • Spatula

  • Starting material (Salicylic Acid)

  • Product (Methyl Salicylate)

Procedure for Solid Samples (KBr Pellet):

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in a mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the mixture to the pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Procedure for Liquid Samples (Neat):

  • Sample Preparation: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Mount the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum.

    • Acquire the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To monitor the reaction by observing changes in the absorbance spectrum, which can be useful for conjugated systems.[6][7]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Ethanol (spectroscopic grade)

  • Starting material (Salicylic Acid)

  • Product (Methyl Salicylate)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the starting material and product in ethanol at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in a volumetric flask.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.[6]

  • Baseline Correction:

    • Fill a quartz cuvette with the solvent (ethanol) to serve as a blank.[7]

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Data Acquisition:

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Fill the cuvette with the sample solution and place it in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorbance spectrum.[8]

    • Identify the wavelength of maximum absorbance (λmax).[6]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the product and analyze its fragmentation pattern.[9]

Materials:

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Solvent (e.g., methanol or acetonitrile)

  • Sample vials

  • Starting material (Salicylic Acid)

  • Product (Methyl Salicylate)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent.[10]

    • If necessary, dilute the sample further to an appropriate concentration for the instrument (e.g., 10-100 µg/mL).[10]

    • Filter the solution if any particulate matter is present.[10]

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the appropriate ionization mode (e.g., EI) and mass range.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

    • Analyze the fragmentation pattern to aid in structure elucidation.

References

A Researcher's Guide to Ensuring Batch-to-Batch Consistency of Commercial Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistency of starting materials is a cornerstone of reproducible and reliable results. Methyl 2-amino-5-bromoisonicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds, particularly in the development of anti-cancer and anti-tuberculosis therapies.[1] Its purity and impurity profile can significantly impact the outcome of a synthetic route, affecting yield, purity of the final active pharmaceutical ingredient (API), and potentially introducing unwanted side reactions. This guide provides an objective comparison of the typical quality attributes of commercial this compound, supported by representative experimental data and detailed analytical protocols to empower researchers to assess batch-to-batch consistency.

Comparative Analysis of Commercial Batches

Table 1: Representative Comparison of Commercial this compound Batches

ParameterSupplier A (Batch 1)Supplier B (Batch 2)Supplier C (Batch 3)Acceptance Criteria
Appearance Pale yellow crystalline powderLight yellow to yellow solidOff-white to pale yellow crystalline powderConforms to specification
Purity (by HPLC) ≥ 99%[1]Not Specified≥ 98%[2]≥ 98.0%
Purity (by NMR) Not Specified≥ 98.0%[3]Not Specified≥ 98.0%
Melting Point 135-142 °C[1]Not Specified180–185 °C (decomposes)[2]Report Value
Moisture Content (Karl Fischer) Not SpecifiedNot Specified≤ 0.5%[2]≤ 0.5%
Residual Solvents Not SpecifiedNot SpecifiedMeets ICH Q3C guidelines[2]Conforms to ICH Q3C
Heavy Metals Not SpecifiedNot Specified≤ 10 ppm[2]≤ 10 ppm
¹H NMR Spectrum Consistent with structureConsistent with structure[3]Consistent with structureConforms to reference

Note: This table is a composite based on publicly available data from various supplier specifications and should be used for illustrative purposes. Researchers are strongly encouraged to obtain batch-specific CoAs for their materials.

Alternatives in Synthesis

This compound is a versatile intermediate, often utilized in cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.[2][4] When considering alternatives, it is important to evaluate structurally similar compounds that can participate in similar reactions. The choice of an alternative will depend on the specific synthetic strategy and the desired final product.

Table 2: Potential Alternatives to this compound

Alternative CompoundKey Features and Applications
2-Amino-5-bromopyridine A foundational building block for introducing the 2-amino-5-bromopyridyl moiety. It is widely used in the synthesis of kinase inhibitors and other pharmaceuticals.[5][6]
Methyl 2-amino-5-bromonicotinate An isomer of the target compound, offering a different substitution pattern on the pyridine ring, which can be useful for structure-activity relationship (SAR) studies.[7]
2-Amino-5-bromo-3-iodopyridine A di-halogenated pyridine that allows for selective, sequential cross-coupling reactions at the different halogen positions, offering greater synthetic flexibility.[8]
2-Chloro-6-methylisonicotinic acid A chlorinated analog that can sometimes be a more cost-effective option, though it may require more forcing reaction conditions for cross-coupling.[9]

The reactivity of these alternatives in specific reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, will vary based on the electronic and steric environment of the halogen atom.[4][9]

Experimental Protocols for Quality Assessment

To independently verify the quality and consistency of this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds and for identifying and quantifying impurities. A reversed-phase method is typically suitable for this compound.

Protocol:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient might run from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV-Vis spectrum of the compound, typically around 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and calculate the percentage purity using the area normalization method. The relative retention times of any impurity peaks should be recorded and compared across batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an essential tool for unambiguous structural confirmation and for identifying the presence of impurities, even at low levels.

¹H and ¹³C NMR Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample (typically 5-10 mg) in the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For impurity analysis, a higher number of scans for the ¹H spectrum may be necessary to improve the signal-to-noise ratio for low-level impurities.

  • Data Analysis: Compare the obtained spectra with a reference spectrum or with theoretical chemical shifts. Integrate the signals in the ¹H NMR spectrum to quantify the main component relative to any identified impurities. The presence of unexpected signals may indicate process-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is a powerful technique for identifying and quantifying volatile organic compounds, making it ideal for the analysis of residual solvents from the manufacturing process.

Headspace GC-MS Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent (e.g., 30m x 0.32mm, 1.8µm).

  • Injector: Split/splitless inlet, typically at 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate solvents with different boiling points. A typical program might start at 40°C and ramp up to 240°C.

  • Sample Preparation: Accurately weigh a sample of the material into a headspace vial and seal it.

  • Headspace Conditions: The vial is heated (e.g., at 80°C for 20 minutes) to allow volatile solvents to partition into the headspace.

  • Analysis: A sample of the headspace gas is injected into the GC-MS. The resulting chromatogram and mass spectra are used to identify and quantify any residual solvents by comparison to a library of known solvents.

Workflow and Pathway Visualizations

To better understand the logical flow of assessing batch-to-batch consistency, the following diagrams illustrate the experimental workflow.

Experimental Workflow for Batch-to-Batch Consistency Assessment cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison cluster_3 Decision A Obtain Samples from Different Batches/Suppliers C HPLC Analysis (Purity and Impurity Profile) A->C D NMR Spectroscopy (Structural Confirmation) A->D E GC-MS Analysis (Residual Solvents) A->E F Karl Fischer Titration (Moisture Content) A->F B Request and Review Certificates of Analysis G Compare Purity, Impurity Profiles, and Physical Properties B->G C->G D->G E->G F->G H Assess Consistency Against Internal Specifications G->H I Batch Acceptance or Rejection H->I

Workflow for assessing batch-to-batch consistency.

By implementing a robust internal quality assessment program based on these methodologies, researchers can ensure the consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

"comparative cost-analysis of different synthetic routes to Methyl 2-amino-5-bromoisonicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent synthetic routes to Methyl 2-amino-5-bromoisonicotinate, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on the cost-effectiveness of each route, supported by experimental data and detailed protocols.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The efficiency and economic viability of its synthesis are critical considerations for drug discovery and development pipelines. This guide evaluates two distinct synthetic pathways, providing a comprehensive cost analysis to aid researchers in selecting the most suitable method for their needs.

Synthetic Route 1: Bromination of Methyl 2-aminonicotinate

This route involves the direct bromination of commercially available Methyl 2-aminonicotinate.

Synthetic_Route_1 Methyl_2-aminonicotinate Methyl 2-aminonicotinate Product This compound Methyl_2-aminonicotinate->Product Br2, NaHCO3 DCM, 0°C to rt

Caption: Synthetic pathway for Route 1.

Experimental Protocol:

To a stirred solution of methyl 2-aminonicotinate (1.0 eq) and sodium bicarbonate (2.0 eq) in dichloromethane (DCM), a solution of bromine (1.0 eq) in DCM is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography.

Synthetic Route 2: Esterification of 2-amino-5-bromonicotinic acid

This alternative pathway begins with the esterification of 2-amino-5-bromonicotinic acid.

Synthetic_Route_2 2-amino-5-bromonicotinic_acid 2-amino-5-bromonicotinic acid Product This compound 2-amino-5-bromonicotinic_acid->Product H2SO4, Methanol 80°C, 18h

Caption: Synthetic pathway for Route 2.

Experimental Protocol:

To a solution of 2-amino-5-bromonicotinic acid (1.0 eq) in methanol, concentrated sulfuric acid (8.0 eq) is added dropwise at room temperature. The reaction mixture is then heated to 80°C and stirred for 18 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the product.[1] This method often yields a product of high purity that may not require further purification.[1]

Comparative Data

The following tables provide a summary of the quantitative data for each synthetic route, assuming a 10 mmol scale reaction. Prices for reagents and solvents are estimated based on currently available market data and may vary depending on the supplier and quantity.

Table 1: Reagent and Solvent Quantities and Estimated Costs
Component Route 1 Route 2
Starting Material Methyl 2-aminonicotinate2-amino-5-bromonicotinic acid
Starting Material (g) 1.522.17
Starting Material Cost ($) ~1.50 - 3.00~7.00 - 15.00
Key Reagent BromineSulfuric Acid
Key Reagent (mL) 0.512.0
Key Reagent Cost ($) ~0.50 - 1.50~0.10 - 0.30
Base/Acid Sodium Bicarbonate (1.68 g)-
Base/Acid Cost ($) ~0.10 - 0.20-
Solvent Dichloromethane (~50 mL)Methanol (~10 mL)
Solvent Cost ($) ~0.50 - 1.00~0.10 - 0.20
Workup Solvent Ethyl AcetateEthyl Acetate (~60 mL)
Workup Solvent Cost ($) -~0.50 - 1.00
Drying Agent Magnesium SulfateMagnesium Sulfate
Drying Agent Cost ($) NegligibleNegligible
Total Estimated Cost ($) ~2.60 - 5.70 ~7.70 - 16.50
Table 2: Reaction Parameters and Yield
Parameter Route 1 Route 2
Reaction Time 2-4 hours18 hours
Reaction Temperature 0°C to room temperature80°C
Reported Yield Variable, purification often requiredUp to 94%[1]
Purification Column ChromatographyOften none required[1]

Cost-Analysis and Discussion

Based on the analysis, Route 1 presents a more cost-effective option primarily due to the lower cost of the starting material, Methyl 2-aminonicotinate. The overall estimated cost per 10 mmol reaction is significantly lower than that of Route 2. However, this route may require post-reaction purification by column chromatography to achieve high purity, which can add to the overall time and cost, especially at a larger scale.

Route 2 , while having a higher initial starting material cost, offers several advantages. The reaction is straightforward, and importantly, it often yields a product of high purity without the need for chromatographic purification.[1] This can be a significant advantage in terms of time, solvent usage, and labor, potentially offsetting the higher initial cost of 2-amino-5-bromonicotinic acid, particularly for high-throughput synthesis or larger-scale production where purification can be a bottleneck. The high reported yield of 94% also contributes to its efficiency.[1]

Conclusion

For small-scale laboratory synthesis where cost is the primary driver and purification facilities are readily available, Route 1 is a viable and economical choice. For applications demanding high purity, ease of execution, and scalability, Route 2 is a highly attractive option, despite its higher upfront cost. The elimination of a purification step can lead to significant savings in time and resources, making it a more efficient process overall. Researchers should weigh these factors based on their specific project requirements and available resources.

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-5-bromoisonicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 2-amino-5-bromoisonicotinate (CAS No. 882499-87-8), a compound utilized in pharmaceutical development, agricultural chemistry, and material science.[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound may cause an allergic skin reaction, skin irritation, and serious eye irritation.[2][3] Proper handling and disposal are paramount to mitigate these risks.

Key Safety and Handling Data

A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.

PropertyValue
CAS Number 882499-87-8
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [2]
Appearance Pale yellow crystalline powder[1]
Melting Point 135-142 °C[1]
Hazard Statements May cause an allergic skin reaction (H317)[2]
GHS Pictogram Irritant
Signal Word Warning[3]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves, etc.).

1.0 Personal Protective Equipment (PPE)

1.1 Prior to handling the waste, ensure proper PPE is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).
  • Safety goggles or a face shield.
  • A laboratory coat.
  • In cases of potential dust generation, a NIOSH-approved respirator is required.

2.0 Waste Segregation and Collection

2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

2.2 Carefully sweep up any solid this compound using a dedicated brush and dustpan. Avoid generating dust.

2.3 Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.

3.0 Storage of Hazardous Waste

3.1 Securely seal the hazardous waste container.

3.2 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]

3.3 The storage area should be clearly marked as a hazardous waste storage area.

4.0 Final Disposal

4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

4.2 All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[3][4]

Disposal Workflow

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

DisposalWorkflow Disposal Workflow for this compound start Start: Need to dispose of This compound waste ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe segregate 2. Segregate Waste into a labeled, compatible hazardous waste container ppe->segregate collect 3. Collect Solid Waste & Contaminated Materials (Avoid generating dust) segregate->collect storage 4. Store Sealed Container in a designated, well-ventilated area collect->storage check_incompatible Is the storage area away from incompatible materials? storage->check_incompatible arrange_pickup 5. Arrange for Pickup by a licensed waste management company check_incompatible->arrange_pickup Yes improper_storage Relocate to a suitable storage area check_incompatible->improper_storage No documentation 6. Complete all necessary waste disposal documentation arrange_pickup->documentation end End: Waste properly disposed documentation->end improper_storage->storage

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-amino-5-bromoisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Methyl 2-amino-5-bromoisonicotinate (CAS No. 882499-87-8). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

This compound is a pale yellow crystalline powder utilized in pharmaceutical development, agricultural chemistry, and material science.[1] It is classified as an irritant and may cause an allergic skin reaction, skin irritation, serious eye irritation, and respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[5][6][7]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[5][6][8]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently.[5][6][9]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5][9]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[5][9]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[5][10][11]

Experimental Protocol: Safe Handling Procedure

This step-by-step protocol must be followed for the safe handling of this compound.

1.0 Pre-Handling Preparation

1.1. Risk Assessment: Conduct a thorough risk assessment for the planned experiment. 1.2. Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[5] 1.3. Ventilation: Verify that the chemical fume hood is functioning correctly before use.[6][7] 1.4. Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the handling area.

2.0 Handling the Compound

2.1. Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to avoid dust inhalation.[5] 2.2. Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing. 2.3. Reactions: Conduct all chemical reactions within a certified chemical fume hood. Ensure all glassware is securely clamped.

3.0 Post-Handling Procedures

3.1. Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[5] 3.2. Hand Washing: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][9] 3.3. PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[9][12]

1.0 Waste Segregation and Collection

1.1. Designate a specific, labeled hazardous waste container for this compound waste.[12] The container must be made of a compatible material (e.g., polyethylene) and have a secure lid.[12][13] 1.2. The container must be clearly labeled as "Hazardous Waste" and include the chemical name.[12] 1.3. Carefully place the collected solid waste and any contaminated disposable materials into the designated hazardous waste container.[12]

2.0 Storage and Disposal

2.1. Securely seal the hazardous waste container.[12] 2.2. Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[12] 2.3. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[12] 2.4. All disposal must be in accordance with local, state, and federal regulations.[12]

Operational Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_emergency Verify Emergency Equipment prep_risk->prep_emergency prep_ppe Don Appropriate PPE prep_emergency->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react post_decon Decontaminate Work Area handle_react->post_decon post_wash Wash Hands post_decon->post_wash post_ppe Remove PPE post_wash->post_ppe disp_collect Collect Hazardous Waste post_ppe->disp_collect disp_store Store in Designated Area disp_collect->disp_store disp_dispose Dispose via Licensed Vendor disp_store->disp_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-bromoisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-bromoisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.